20-Spirox-4-ene-3,20-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBICEKKOYXZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862495 | |
| Record name | 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to a Representative Spirocyclic Steroid: Drospirenone
Introduction
The nomenclature "20-Spirox-4-ene-3,20-dione" does not correspond to a standard IUPAC name for a known chemical entity. The term "spirox" is not a conventional descriptor in steroid chemistry. However, the name suggests a steroidal structure with a spirocyclic ether at the C-20 position, a ketone at C-3, and a double bond between C-4 and C-5. The "20-dione" component is chemically inconsistent with a spiro center at C-20.
Given the ambiguity, this guide will focus on a well-characterized and clinically significant spirocyclic steroid, Drospirenone . While drospirenone features a spiro lactone at the C-17 position, it serves as an excellent and relevant example for researchers, scientists, and drug development professionals interested in the properties and analysis of spirocyclic steroids. Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic activities, widely used in oral contraceptives.[1]
IUPAC Name and Synonyms of Drospirenone
-
IUPAC Name: (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro[[1][2]oxathiolane-4,17'-[2H]cyclopenta[a]phenanthrene]-2,2,3'(2'H)-trione
-
Common Synonyms: DRSP, Dihydrospirorenone
The following table summarizes the key identifiers for Drospirenone.
| Identifier | Value |
| IUPAC Name | (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro[[1][2]oxathiolane-4,17'-[2H]cyclopenta[a]phenanthrene]-2,2,3'(2'H)-trione |
| CAS Number | 67392-87-4 |
| Molecular Formula | C24H30O3 |
| Molecular Weight | 366.5 g/mol |
| Common Synonyms | DRSP, Dihydrospirorenone |
Physicochemical Properties of Drospirenone
A summary of the key physicochemical properties of Drospirenone is presented in the table below.
| Property | Value |
| Melting Point | 200-202 °C |
| Solubility | Practically insoluble in water, soluble in dichloromethane, sparingly soluble in ethanol. |
| pKa | Not applicable |
| LogP | 3.1 |
Experimental Protocols
Due to the proprietary nature of pharmaceutical manufacturing, specific, detailed synthesis protocols for drospirenone are not publicly available in full. However, the general synthetic strategies are outlined in the scientific and patent literature. A generalized retro-synthetic analysis is often a starting point for understanding its synthesis.
Logical Relationship: Retro-synthesis of Drospirenone
The following diagram illustrates a simplified logical flow for the retro-synthesis of Drospirenone, highlighting key disconnections.
Caption: Simplified retro-synthetic analysis of Drospirenone.
Signaling Pathways
Drospirenone exerts its biological effects primarily through its interaction with steroid hormone receptors.
Mechanism of Action: Signaling Pathway
The diagram below outlines the primary signaling pathways through which Drospirenone functions as a progestin and exhibits its antimineralocorticoid and antiandrogenic effects.
Caption: Signaling pathways of Drospirenone's progestogenic, antimineralocorticoid, and antiandrogenic effects.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Drospirenone (20-Spirox-4-ene-3,20-dione Derivative)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key signaling pathways of Drospirenone. The compound, a derivative of 20-Spirox-4-ene-3,20-dione, is a synthetic progestin with significant applications in pharmaceuticals, particularly in contraception and hormone replacement therapy.[1][2][3]
Chemical Identity and Physical Properties
Drospirenone, also known as 1,2-dihydrospirorenone, is a synthetic steroidal progestin that belongs to the spirolactone class of compounds.[1][2] It is an analogue of spironolactone.[1][2] The unique structure of drospirenone contributes to its distinct pharmacological profile, which includes progestogenic, antimineralocorticoid, and antiandrogenic activities.[2][4][5]
Table 1: Physical and Chemical Properties of Drospirenone
| Property | Value | Source(s) |
| IUPAC Name | (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenantrene-17,2'(5'H)-furan]-3,5'(2H)-dione | [1] |
| Synonyms | Drospirenone, 1,2-dihydrospirorenone, ZK 30595, SH-470 | [1][6] |
| CAS Number | 67392-87-4 | [1][2] |
| Molecular Formula | C24H30O3 | [1][2][5] |
| Molar Mass | 366.501 g·mol−1 | [1][5] |
| Appearance | White or off-white crystalline powder | [7] |
| Melting Point | 196-200°C | [7][8] |
| Boiling Point | 552.2 ± 50.0 °C (Predicted) | [3][8] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [7][8] |
| Solubility | DMSO: ≥15 mg/mL; DMF: 2 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6][8] |
| Optical Rotation | [α]/D -180 to -195° (c = 1 in methanol); Specific optical rotation: -182 deg at 22 °C/D (c = 0.5 in chloroform) | [3][8] |
| LogP | 3.08 | [3] |
| Protein Binding | 95–97% (to albumin) | [1] |
| Elimination Half-life | 25–33 hours | [1][4] |
Experimental Protocols: Synthesis of Drospirenone
The synthesis of Drospirenone is a multi-step process that has been described in various patents and scientific literature. While specific process parameters are proprietary, the general synthetic strategies can be outlined. A common approach involves the use of 3β-hydroxyandrost-5-en-17-one as a starting material.[9]
General Synthetic Strategy:
One of the key challenges in the synthesis of Drospirenone is the stereospecific construction of the spirolactone ring and the cyclopropane rings at the C6-C7 and C15-C16 positions.
A representative synthetic scheme might involve the following key transformations:
-
Propargyl Alcohol Anion Addition: The synthesis often begins with the addition of a protected propargyl alcohol anion to the 17-keto group of a steroid intermediate.[10]
-
Formation of the Spirolactone Ring: The resulting intermediate undergoes cyclization to form the characteristic γ-lactone ring.
-
Introduction of Methylene Groups: The methylene groups at the 6β,7β and 15β,16β positions are typically introduced via cyclopropanation reactions. This can be achieved through various methods, including the use of methylene ylides.[10]
-
Oxidation and Isomerization: The final steps often involve oxidation of a hydroxyl group to a ketone and isomerization of a double bond to form the α,β-unsaturated ketone in the A ring of the steroid nucleus.
Purification:
Crude Drospirenone is often purified to a high degree (>99.5%) through non-chromatographic methods. A typical purification process may include:
-
Dissolving the crude product in an organic solvent with silica gel and decolorizing carbon, followed by filtration.
-
A series of distillations and recrystallizations from appropriate solvents.
-
Final recovery by filtration, washing, and drying under reduced pressure.[11]
Caption: Generalized workflow for the synthesis of Drospirenone.
Signaling Pathways and Mechanism of Action
Drospirenone exerts its biological effects through its interaction with several steroid hormone receptors. Its unique pharmacological profile is a result of its combined progestogenic, antimineralocorticoid, and antiandrogenic activities.[1][2]
3.1 Progestogenic Activity
As a progestin, Drospirenone is an agonist of the progesterone receptor (PR).[1][2] When used in combination with an estrogen, it suppresses the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action inhibits ovulation, which is the primary mechanism of its contraceptive effect.[12][13][14] Additionally, it alters the cervical mucus and the endometrium, making sperm penetration and embryo implantation more difficult.[4][14]
3.2 Antimineralocorticoid Activity
Drospirenone is an antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone.[1][4] This antimineralocorticoid activity counteracts the sodium and water retention that can be induced by estrogens in hormonal contraceptives, which may help to mitigate side effects such as bloating and weight gain.[2][4][15]
3.3 Antiandrogenic Activity
Drospirenone also acts as an antagonist of the androgen receptor (AR), blocking the effects of androgens like testosterone.[1][2] This antiandrogenic property is beneficial for treating conditions associated with androgen excess, such as acne vulgaris.[2][3]
Caption: Receptor interactions of Drospirenone.
3.4 Effects on Endothelial Nitric Oxide Synthesis
Drospirenone has been shown to increase the synthesis of endothelial nitric oxide (eNOS). This effect is mediated through a combined action on progesterone and mineralocorticoid receptors.[16] Drospirenone can rapidly activate eNOS through pathways involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). Furthermore, it can antagonize the aldosterone-induced reduction in eNOS expression. These vascular effects may contribute to the cardiovascular profile of hormonal therapies containing Drospirenone.[16]
Caption: Signaling pathway of Drospirenone on eNOS.
This guide provides a summary of the key technical information regarding Drospirenone. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. Drospirenone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. DROSPIRENONE USP | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Drospirenone CAS 67392-87-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Drospirenone CAS#: 67392-87-4 [amp.chemicalbook.com]
- 9. A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]
- 11. EP2108652B1 - Process for the preparation of drospirenone - Google Patents [patents.google.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. google.com [google.com]
- 14. Novelon Lite | 3 mg+0.02 mg | Tablet | নভেলন লাইট ৩ মি.গ্রা.+০.০২ মি.গ্রা. ট্যাবলেট | Renata PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 15. What is the mechanism of Drospirenone? [synapse.patsnap.com]
- 16. Drospirenone increases endothelial nitric oxide synthesis via a combined action on progesterone and mineralocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Spiroxane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spiroxane derivatives has positioned them as a compelling class of heterocyclic compounds in the landscape of modern drug discovery. Their inherent structural rigidity and novel chemical space offer significant advantages in the pursuit of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the burgeoning research into the biological activities of spiroxane derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further investigation and development in this promising field.
Anticancer Activity of Spiroxane Derivatives
Spiroxane derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.[1][3]
Quantitative Anticancer Activity Data
The cytotoxic efficacy of various spiroxane derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values for representative spiroxane compounds against different cancer cell lines is presented below.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dispiro-indolinones | Compound 29 | LNCaP (Prostate) | 1.2 - 3.5 | [4] |
| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 | MCF-7 (Breast) | 0.31 | [3] |
| A2780 (Ovarian) | 5.62 | [3] | ||
| HT-29 (Colorectal) | - | [3] | ||
| Trimethoxyphenyl derivative 15 | MCF-7 (Breast) | 18.77 | [3] | |
| A2780 (Ovarian) | 47.05 | [3] | ||
| Spiro pyrazole-3,3'-oxindoles | Compounds 11a, 11b, 12a, 12b, 13b, 13c, 13h | Various | 5.7 - 21.3 | [5] |
| Spirooxindole-thiopyrans | Compounds 4b, 4i, 4m, 4n, 4q | A549 (Lung) | Comparable to nutlin-3 | [6] |
Key Signaling Pathways in Anticancer Activity
MDM2-p53 Interaction: A significant number of spiro-oxindole derivatives exert their anticancer effects by inhibiting the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[7][8] By blocking this interaction, spiroxane derivatives can stabilize p53, leading to the activation of downstream target genes that control cell cycle arrest and apoptosis.[1][7][8][9]
Caption: Inhibition of the MDM2-p53 signaling pathway by spiroxane derivatives.
Apoptosis Induction: Spiroxane derivatives can trigger programmed cell death, or apoptosis, through both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Apoptosis induction pathways targeted by spiroxane derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Spiroxane derivative stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the spiroxane derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Spiroxane Derivatives
Spiroxane derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[7] Their mechanism of action is often attributed to the disruption of microbial membranes.[10]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of spiroxane derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | (2S,4R,6′R*)-diastereomers | Gram-positive & Gram-negative strains | Down to 2 | [7] |
| Spiro[thiazolidinone-isatin] conjugates | Various | Various bacterial and fungal strains | Moderate to good activity | [11] |
| Spiro 4-chromanones | D7, D9, D11 | Chromobacterium violaceum ATCC 12472 | ≤50 (anti-quorum sensing) | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spiroxane derivative stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Positive control (broth with inoculum)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the spiroxane derivatives in the broth medium directly in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity of Spiroxane Derivatives
Several spiroxane derivatives have been identified as potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, which is implicated in a multitude of diseases.[8][12]
Quantitative Antioxidant Activity Data
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals).
| Compound Class | Specific Derivative | Antioxidant Activity (IC50 µg/mL) | Reference |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Vicinal bisphenol derivatives (5h, 6h) | 12.5 (comparable to ascorbic acid) | [7][10] |
| Spiro-indenoquinoxaline pyrrolizines/pyrrolothiazoles | G14, C12, D41, C18, C15, D5, D11, E1, C14 | Among the best results in DPPH, ABTS, FRAP, etc. | [8][12] |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Spiroxane derivative solutions at various concentrations
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of the spiroxane derivative solution at different concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control is prepared using methanol instead of the sample solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the spiroxane derivative.
Conclusion
Spiroxane derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and oxidative stress underscores their significant potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this promising class of compounds. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of spiroxane derivatives into clinical reality.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Quorum sensing inhibition evaluation method: An experiment-based microbiology laboratory course [ubibliorum.ubi.pt]
- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
20-Spirox-4-ene-3,20-dione: A Technical Guide on the Prototypical Aldosterone Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Spirox-4-ene-3,20-dione, also known by its developmental code SC-5233 and as 6,7-Dihydrocanrenone, holds a significant place in the history of pharmacology as the first synthetic steroidal antimineralocorticoid.[1][2] Developed by G. D. Searle & Company in the 1950s, it is the parent compound of the spirolactone class of aldosterone antagonists.[1] Although never marketed due to low oral bioavailability and potency, its discovery was a foundational step leading to the development of clinically crucial drugs like spironolactone.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, synthesis, and the preclinical findings that established its role as an aldosterone inhibitor.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | PubChem |
| Synonyms | SC-5233, 6,7-Dihydrocanrenone, 3-Oxopregn-4-ene-21,17alpha-carbolactone | [1] |
| CAS Number | 976-70-5 | PubChem |
| Molecular Formula | C22H30O3 | PubChem |
| Molecular Weight | 342.47 g/mol | PubChem |
Mechanism of Action
This compound functions as a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance by binding to the MR in epithelial tissues, primarily in the kidneys. This binding leads to the reabsorption of sodium and water and the excretion of potassium.
By competitively binding to the MR, this compound prevents aldosterone from exerting its physiological effects. This inhibition results in a diuretic effect, characterized by increased excretion of sodium and water and retention of potassium.
Synthesis
The synthesis of this compound and other steroidal spirolactones was a significant achievement in medicinal chemistry. The general synthetic pathway involves the reaction of a 17α-hydroxy-20-keto steroid with a suitable reagent to form the spironolactone ring system. While the specific, detailed industrial synthesis protocol for SC-5233 is not widely published, the general approach is understood from the synthesis of related compounds.
Preclinical and Clinical Data
Detailed quantitative preclinical and clinical data for this compound are sparse in modern literature due to its age and the fact that it was never commercialized. The following tables summarize the available information, with some data for spironolactone provided for comparative context where specific data for SC-5233 is unavailable.
Table 1: In-Vitro Activity
| Compound | Target | Assay Type | Result | Note |
| This compound | Mineralocorticoid Receptor | Competitive Binding | Antagonist | The first synthetic antagonist identified. |
| Spironolactone | Mineralocorticoid Receptor | Competitive Binding | IC50: 24 nM[2] | A more potent successor to SC-5233. |
| This compound | Androgen Receptor | Competitive Binding | Antagonist | Possesses antiandrogenic activity.[1] |
| Spironolactone | Androgen Receptor | Competitive Binding | IC50: 77 nM[2] | Contributes to side effects like gynecomastia. |
| This compound | Progesterone Receptor | Competitive Binding | Agonist | Found to have potent progestogenic activity.[1] |
Table 2: In-Vivo and Clinical Data
| Compound | Study Type | Subjects | Key Findings |
| This compound | Preclinical (Animal) | Animals | Demonstrated antagonism of testosterone effects.[1] |
| This compound | Clinical (Human) | Patients with congestive heart failure | Produced a mild diuretic effect when administered parenterally.[1] |
| This compound | Pharmacokinetics | Human | Lacked appreciable oral bioavailability and had low potency.[1] |
| Spironolactone | Pharmacokinetics | Human | Good oral bioavailability and potency (approx. 46-fold higher oral potency than SC-5233).[1] |
Experimental Protocols
In-Vitro Mineralocorticoid Receptor Binding Assay (General Protocol)
-
Preparation of Receptor Source: Homogenates of adrenalectomized rat kidneys or other tissues rich in mineralocorticoid receptors would be prepared.
-
Radioligand Binding: A radiolabeled mineralocorticoid, such as [3H]-aldosterone, would be incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the test compound (this compound) would be added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The receptor-bound radioligand would be separated from the unbound radioligand (e.g., by filtration). The amount of bound radioactivity would be measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated to determine its binding affinity.
In-Vivo Diuretic Activity Assay in Rats (General Protocol)
-
Animal Model: Adrenalectomized male rats would be used to eliminate the influence of endogenous aldosterone. The rats would be maintained on a sodium-deficient diet to enhance their sensitivity to mineralocorticoids.
-
Treatment Groups:
-
Control group: Vehicle administration.
-
Aldosterone group: Administration of a standard dose of aldosterone to induce sodium retention.
-
Test group: Co-administration of aldosterone and the test compound (this compound) at various doses.
-
-
Urine Collection: The animals would be placed in metabolic cages, and urine would be collected over a specified period (e.g., 4-6 hours).
-
Analysis: The volume of urine and the concentrations of sodium and potassium in the urine would be measured.
-
Endpoint: The ability of the test compound to reverse the sodium-retaining and potassium-excreting effects of aldosterone would be assessed.
Conclusion
This compound (SC-5233) represents a landmark in the development of mineralocorticoid receptor antagonists. While its own clinical utility was hampered by unfavorable pharmacokinetic properties, its discovery validated the therapeutic concept of aldosterone blockade and paved the way for the development of spironolactone and subsequent generations of aldosterone antagonists. The study of SC-5233 provides valuable insights into the early stages of drug discovery in the field of cardiovascular and renal pharmacology. For researchers today, it serves as a foundational case study in the evolution of steroid-based receptor modulators.
References
Unveiling the Therapeutic Potential of 20-Spirox-4-ene-3,20-dione: A Technical Guide
An In-Depth Exploration for Researchers and Drug Development Professionals
The landscape of steroid chemistry and pharmacology is in a perpetual state of evolution, with novel structural modifications offering pathways to enhanced therapeutic efficacy and selectivity. Among these, the introduction of spirocyclic moieties has emerged as a promising strategy to modulate the biological activity of steroidal frameworks. This technical guide focuses on 20-Spirox-4-ene-3,20-dione , a unique pregnane derivative characterized by a spiro-oxirane ring at the C-20 position. The presence of this strained three-membered ether ring introduces distinct stereochemical and electronic features, which are anticipated to significantly influence its interaction with biological targets.
While public domain data on "this compound" is currently limited, this guide will synthesize the available information on closely related spiro-steroidal compounds and analogous C-20 modified pregnanes to extrapolate the potential therapeutic applications, plausible mechanisms of action, and necessary experimental frameworks for its future investigation. The primary focus will be on its potential as an anti-inflammatory and anticancer agent, drawing parallels from structurally similar compounds that have shown promise in these areas.
Table 1: Projected Biological Activities and Therapeutic Potentials
| Therapeutic Area | Potential Mechanism of Action | Key Biological Targets (Hypothesized) | Supporting Evidence from Analogous Compounds |
| Anti-inflammatory | Modulation of glucocorticoid and/or mineralocorticoid receptors; Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB). | Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Nuclear Factor kappa B (NF-κB) | Certain spiro-lactones (e.g., spironolactone) act as MR antagonists. Novel steroidal spiro-heterocycles have demonstrated anti-inflammatory properties. |
| Anticancer | Induction of apoptosis; Cell cycle arrest; Inhibition of cancer-related enzymes or signaling pathways. | Caspases, Cyclin-dependent kinases (CDKs), Apoptotic signaling proteins (e.g., Bcl-2 family) | Spiro-steroidal alkaloids have shown potent cytotoxic effects against various cancer cell lines. Estrone-based spiro-derivatives have exhibited significant antiproliferative activity. |
| Neuroprotective | Modulation of neuroinflammatory pathways; Protection against oxidative stress. | Neurotrophic factor receptors, Antioxidant response elements (ARE) | Some pregnane derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. |
Experimental Protocols: A Roadmap for Investigation
The following outlines key experimental methodologies crucial for elucidating the therapeutic potential of this compound.
In Vitro Assays for Biological Activity
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity for nuclear receptors such as the Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), and Androgen Receptor (AR).
-
Methodology: Competitive radioligand binding assays using purified recombinant human receptors and specific radiolabeled ligands (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR). The concentration of this compound required to displace 50% of the radioligand (IC50) is determined.
-
-
Cell-Based Reporter Gene Assays:
-
Objective: To assess the functional agonist or antagonist activity at specific nuclear receptors.
-
Methodology: Transfection of a suitable cell line (e.g., HEK293T) with an expression vector for the receptor of interest and a reporter plasmid containing a hormone response element linked to a luciferase gene. Cells are treated with varying concentrations of this compound, and luciferase activity is measured to determine dose-response curves and efficacy.
-
-
Antiproliferative and Cytotoxicity Assays:
-
Objective: To evaluate the effect on cancer cell viability and proliferation.
-
Methodology: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) are treated with the compound. Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50) is calculated.
-
Workflow for In Vitro Screening
Caption: Workflow for the initial in vitro evaluation of this compound.
Signaling Pathways: A Mechanistic Overview
Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in inflammation and cancer.
Hypothesized Anti-inflammatory Signaling Cascade
The anti-inflammatory effects of steroidal compounds are often mediated through the glucocorticoid receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and can influence gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Hypothesized GR-mediated anti-inflammatory signaling pathway.
Potential Pro-Apoptotic Pathway in Cancer Cells
In cancer cells, certain steroids can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
discovery and history of 20-Spirox-4-ene-3,20-dione
An In-Depth Technical Guide on the Discovery and History of 20-Spirox-4-ene-3,20-dione (Spironolactone)
Abstract
This compound, commonly known as Spironolactone, is a synthetic steroid that has been a cornerstone in the management of various cardiovascular and endocrine disorders for over six decades. Initially developed as a potassium-sparing diuretic, its therapeutic applications have expanded significantly due to its potent antagonist effects at the mineralocorticoid and androgen receptors. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, pharmacology, and synthesis of Spironolactone, tailored for researchers, scientists, and drug development professionals.
Discovery and History
Spironolactone was first synthesized in 1957 by chemists John A. Cella and Robert C. Tweit at G. D. Searle & Co. in Skokie, Illinois[1]. This discovery was the culmination of research aimed at developing a synthetic steroid capable of blocking the effects of aldosterone, a mineralocorticoid hormone known to cause sodium and water retention[1][2]. The initial studies demonstrated that Spironolactone could effectively block the sodium-retaining and potassium-excreting effects of aldosterone and other mineralocorticoids[2][3].
Following its discovery, Spironolactone was introduced for clinical use in 1959 under the brand name Aldactone[3][4]. It was initially marketed as a potassium-sparing diuretic for the treatment of edema associated with conditions like congestive heart failure, liver cirrhosis, and nephrotic syndrome[2][5]. Over the years, its therapeutic indications have broadened to include hypertension, primary hyperaldosteronism (Conn's syndrome), and more recently, off-label uses for its antiandrogenic properties in conditions such as hirsutism, acne vulgaris, and as a component of feminizing hormone therapy[3][6][7]. Spironolactone is on the World Health Organization's List of Essential Medicines[1].
Mechanism of Action
Spironolactone exerts its therapeutic effects primarily through competitive antagonism of the mineralocorticoid receptor (MR). It also exhibits antiandrogenic activity by competing for the androgen receptor (AR)[6].
Mineralocorticoid Receptor Antagonism
In the kidneys, aldosterone binds to the MR in the distal convoluted tubules and collecting ducts, leading to the reabsorption of sodium and water and the excretion of potassium[6][8]. Spironolactone and its active metabolites, such as canrenone, competitively bind to the MR, thereby inhibiting the actions of aldosterone[9][10]. This results in increased sodium and water excretion and potassium retention, leading to its diuretic and antihypertensive effects[6][8].
Antiandrogenic Effects
Spironolactone also acts as a competitive antagonist at the androgen receptor, which underlies its use in treating androgen-dependent conditions[11]. It has been shown to inhibit the binding of dihydrotestosterone (DHT) to the AR[12]. This antiandrogenic activity is responsible for both some of its therapeutic applications and some of its side effects, such as gynecomastia in men[11].
Signaling Pathway of Spironolactone's Action
Caption: Signaling pathway of Spironolactone's antagonism of the mineralocorticoid receptor.
Pharmacological Data
The pharmacological profile of Spironolactone is characterized by its binding affinity to various steroid receptors and its pharmacokinetic properties.
Receptor Binding Affinity
| Receptor | Ligand | IC50 / Ki | Species | Reference |
| Mineralocorticoid Receptor | Aldosterone | IC50: 24 nM | - | [13] |
| Androgen Receptor | Dihydrotestosterone | IC50: 77 nM | Rat | [13][14] |
| Androgen Receptor | Dihydrotestosterone | Ki: ~10x less than DHT | Human | [12] |
| Glucocorticoid Receptor | Dexamethasone | IC50: 2.4 µM | Rat | [14] |
| Progesterone Receptor | Progesterone | EC50: 740 nM (agonist) | Rat | [14] |
Pharmacokinetics
| Parameter | Value | Species | Reference |
| Bioavailability | 60-90% | Human | [3] |
| Protein Binding | >90% | Human | [6] |
| Metabolism | Hepatic (to active metabolites canrenone, 7α-thiomethylspironolactone) | Human | [3] |
| Time to Peak Plasma Concentration | Spironolactone: 2.6 hours; Canrenone: 4.3 hours | Human | [6] |
| Elimination Half-life | Spironolactone: ~1.4 hours; Canrenone: ~16.5 hours | Human | - |
Synthesis of Spironolactone
Several synthetic routes for Spironolactone have been developed since its initial discovery. The first industrial synthesis was reported by Cella and colleagues at G. D. Searle & Co.[4]. Another notable industrial synthesis was patented by Ciba Geigy in 1980[4].
Original Industrial Synthesis by G. D. Searle & Co.
The original synthesis starts from dehydroepiandrosterone (DHEA) and involves several key steps to construct the characteristic spironolactone structure.
Experimental Protocol:
-
Ethynylation of DHEA: Dehydroepiandrosterone is reacted with acetylene to introduce an ethynyl group at the C17 position.
-
Carboxylation: The resulting 17α-ethynyl-androst-5-ene-3β,17β-diol is carboxylated at the terminal alkyne position by treatment with a Grignard reagent followed by quenching with carbon dioxide[4].
-
Hydrogenation and Lactonization: The triple bond is selectively hydrogenated to a double bond using a Lindlar catalyst. Subsequent acidification leads to the formation of the γ-lactone ring[4].
-
Oppenauer Oxidation: The 3β-hydroxyl group is oxidized to a ketone, and the double bond migrates to form the α,β-unsaturated ketone system[15].
-
Dehydrogenation: The dienone intermediate is formed by oxidation with a reagent like chloranil[4][15].
-
Thioacetate Addition: The final step involves the conjugate addition of thioacetic acid to the dienone, which proceeds with high diastereoselectivity to yield Spironolactone[4].
Synthesis Workflow Diagram
Caption: Workflow for the original industrial synthesis of Spironolactone.
Clinical Applications and Future Directions
Spironolactone is a widely prescribed medication with a range of clinical applications:
-
Heart Failure: It is a key component of therapy for heart failure with reduced ejection fraction (HFrEF), where it has been shown to reduce mortality and hospitalizations[3][16].
-
Hypertension: It is used as an add-on therapy for resistant hypertension[5][6].
-
Edema: It is effective in managing edema associated with hepatic cirrhosis and nephrotic syndrome[5].
-
Primary Aldosteronism: It is a first-line treatment for hyperaldosteronism[3].
-
Antiandrogen Therapy: It is used off-label for conditions like hirsutism, acne, and in transgender women[6].
Future research may focus on developing more selective mineralocorticoid receptor antagonists with fewer side effects, as well as exploring the full potential of Spironolactone's anti-inflammatory and anti-fibrotic properties in other disease states.
Conclusion
From its discovery in the late 1950s as a novel aldosterone antagonist to its current status as a versatile, multi-target therapeutic agent, this compound (Spironolactone) has had a profound impact on the management of cardiovascular and endocrine diseases. Its rich history of chemical synthesis and pharmacological investigation continues to provide valuable insights for the development of new generations of steroid-based therapeutics. This guide has provided a detailed overview of the key technical aspects of Spironolactone's discovery, mechanism, and synthesis, offering a valuable resource for the scientific community.
References
- 1. Spironolactone - American Chemical Society [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Spironolactone - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Spironolactone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 12. Interaction of digitalis and spironolactone with human sex steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 16. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 20-Spirox-4-ene-3,20-dione and related steroidal spiro compounds. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document leverages the wealth of information on the closely related and clinically significant compound, spironolactone, to provide a detailed understanding of the synthesis, biological activity, and relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel steroidal drugs, particularly those targeting the mineralocorticoid receptor.
Introduction to Spiro Steroids
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures and their ability to impart favorable pharmacological properties. The incorporation of a spiro moiety into a steroidal framework can lead to enhanced biological activity, selectivity, and improved pharmacokinetic profiles. This compound belongs to this class of compounds and is structurally analogous to a class of drugs known as mineralocorticoid receptor (MR) antagonists.
Synthesis of 20-Spiroxane Steroids
While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be extrapolated from the well-established industrial syntheses of spironolactone. The general strategy involves the construction of the spiro-lactone ring at the C17 position of the steroid nucleus.
Representative Synthetic Pathway (based on Spironolactone Synthesis)
A common starting material for the synthesis of such compounds is dehydroepiandrosterone (DHEA). The key steps typically involve:
-
Ethynylation: Introduction of an ethynyl group at the C17 position.
-
Carboxylation: Conversion of the ethynyl group to a carboxylic acid.
-
Lactonization: Formation of the spiro-γ-lactone ring.
-
Modifications to the Steroid Backbone: Introduction of other functional groups, such as the 7α-thioacetyl group in spironolactone, through various reactions like Michael additions.
Below is a generalized experimental workflow for the synthesis of a 20-spiroxane steroid.
Caption: Generalized workflow for the synthesis of 20-spiroxane steroids.
Biological Activity: Mineralocorticoid Receptor Antagonism
Steroidal spiro compounds, most notably spironolactone, are known for their potent antagonism of the mineralocorticoid receptor (MR). The MR is a nuclear receptor that plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with the hormone aldosterone.
Mechanism of Action
In its active state, the mineralocorticoid receptor is bound to aldosterone. This complex translocates to the nucleus, where it binds to hormone response elements (HREs) on DNA, leading to the transcription of genes involved in sodium and water retention. Spiro steroids like spironolactone act as competitive antagonists, binding to the MR and preventing aldosterone from activating the receptor. This blockage leads to a diuretic effect, promoting the excretion of sodium and water while retaining potassium.
Caption: Aldosterone signaling pathway and its inhibition by spiro steroids.
Quantitative Data
| Compound | Receptor | IC50 (nM) | Assay Type | Reference |
| Spironolactone | Mineralocorticoid | 24 | Cell-based transactivation assay | [1] |
| Eplerenone | Mineralocorticoid | 990 | Cell-based transactivation assay | |
| Canrenone | Mineralocorticoid | 31 | Radioligand binding assay | |
| Prorenone | Mineralocorticoid | 4.3 | Radioligand binding assay |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for research and development. The following sections provide representative methodologies for the synthesis and biological evaluation of 20-spiroxane steroids, based on established procedures for spironolactone and related compounds.
Synthesis of a 20-Spiroxane Steroid (Representative Protocol)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Acetylene gas
-
Sodium amide in liquid ammonia
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Dry ice (solid CO2)
-
Palladium on calcium carbonate (Lindlar's catalyst)
-
Hydrogen gas
-
Hydrochloric acid
-
Appropriate solvents (e.g., THF, diethyl ether, methanol)
Procedure:
-
Ethynylation of DHEA: Dissolve DHEA in an appropriate solvent (e.g., THF) and cool to -78°C. Bubble acetylene gas through the solution while adding a strong base like sodium amide in liquid ammonia. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a proton source.
-
Carboxylation: Treat the ethynylated steroid with a Grignard reagent, followed by the addition of crushed dry ice. Acidify the reaction mixture to protonate the carboxylate.
-
Lactonization: Dissolve the resulting carboxylic acid in a suitable solvent and treat with a catalytic amount of strong acid (e.g., HCl). Heat the reaction mixture to promote cyclization and the formation of the spiro-lactone ring.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the final product by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its structure and purity.
Mineralocorticoid Receptor (MR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.
Materials:
-
Human recombinant mineralocorticoid receptor
-
Radiolabeled aldosterone (e.g., [³H]-aldosterone)
-
Test compound (e.g., this compound)
-
Unlabeled aldosterone (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled aldosterone in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, radiolabeled aldosterone, and either the test compound, unlabeled aldosterone (for non-specific binding), or buffer alone (for total binding).
-
Incubation: Add the human recombinant MR to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a suitable method, such as filtration through a glass fiber filter mat.
-
Quantification: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Caption: Experimental workflow for a mineralocorticoid receptor binding assay.
Conclusion
This compound and its analogs represent a promising class of steroidal compounds with potential therapeutic applications as mineralocorticoid receptor antagonists. While specific data for the title compound is limited, the extensive research on spironolactone provides a solid foundation for understanding the synthesis, mechanism of action, and biological evaluation of these molecules. The methodologies and data presented in this guide are intended to facilitate further research and development in this important area of medicinal chemistry. Future work should focus on the specific synthesis and characterization of this compound to fully elucidate its pharmacological profile.
References
In Vitro Efficacy and Mechanisms of 20-Spirox-4-ene-3,20-dione (Spironolactone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro studies conducted on 20-Spirox-4-ene-3,20-dione, commonly known as Spironolactone. Spironolactone is a synthetic steroid and a well-established pharmaceutical agent primarily known for its antagonist activity at the mineralocorticoid receptor (MR). This document collates and presents quantitative data from various in vitro assays, details key experimental protocols, and visualizes the underlying signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of steroidal and non-steroidal drugs targeting nuclear receptors and related signaling cascades.
Introduction
This compound (Spironolactone) is a potassium-sparing diuretic with a primary mechanism of action involving the competitive antagonism of the mineralocorticoid receptor. Its well-documented clinical efficacy in treating conditions such as heart failure and hypertension has spurred extensive in vitro research to elucidate its molecular mechanisms of action. Beyond its primary MR antagonism, Spironolactone and its active metabolites, such as canrenone, exhibit a broader pharmacological profile, including interactions with other steroid hormone receptors and modulation of inflammatory and fibrotic signaling pathways. This guide focuses on the in vitro characterization of Spironolactone, providing a detailed examination of its bioactivity and the experimental methodologies used for its assessment.
Quantitative In Vitro Bioactivity Data
The in vitro activity of Spironolactone has been quantified across a range of assays, providing insights into its potency and selectivity. The following tables summarize key quantitative data from the literature.
| Table 1: Receptor Binding Affinity of Spironolactone | |
| Receptor | IC50 / Ki (nM) |
| Mineralocorticoid Receptor (MR) | 24 |
| Androgen Receptor (AR) | 77 |
| Progesterone Receptor (PR) | Agonist activity observed |
| Glucocorticoid Receptor (GR) | >1000 |
| Table 2: Inhibition of Steroidogenesis in H295R Cells | |
| Hormone | Inhibition by Spironolactone |
| Aldosterone | Significant inhibition of Angiotensin II-stimulated production. |
| Cortisol | Significant inhibition of basal production. |
| Testosterone | Decreased production. |
| Estradiol | Decreased production. |
| Table 3: Effects on Inflammatory Markers | |
| Cell Type | Effect of Spironolactone |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6). |
| RAW 264.7 Macrophages | Inhibition of LPS-induced nitric oxide and TNF-α production. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for key experiments used to characterize the bioactivity of Spironolactone.
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This assay determines the affinity of Spironolactone for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: COS-1 (Monkey Kidney Fibroblast) or HEK293 (Human Embryonic Kidney) cells transiently transfected with a human MR expression vector.
-
Radioligand: [³H]-Aldosterone (typically at a concentration of 1-5 nM).
-
Competitor: Spironolactone (serially diluted, e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Protocol:
-
Transfected cells are harvested and homogenized to prepare a cytosolic fraction containing the MR.
-
The cytosolic extract is incubated with a fixed concentration of [³H]-Aldosterone and varying concentrations of Spironolactone in a suitable binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled aldosterone (e.g., 1 µM).
-
Incubation is carried out at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
The amount of bound [³H]-Aldosterone is quantified by liquid scintillation counting.
-
The IC50 value (the concentration of Spironolactone that inhibits 50% of specific [³H]-Aldosterone binding) is calculated by non-linear regression analysis.
-
Androgen Receptor (AR) Competitive Binding Assay
This assay is similar to the MR binding assay but is specific for the androgen receptor.
-
Cell Line: MDA-MB-453 (human breast cancer cells) or LNCaP (human prostate cancer cells) which endogenously express the AR, or transfected cells.
-
Radioligand: [³H]-Dihydrotestosterone (DHT) or [³H]-Mibolerone.
-
Protocol: The protocol is analogous to the MR binding assay, with the substitution of AR-expressing cell extracts and the appropriate androgenic radioligand.
H295R Steroidogenesis Assay
This assay assesses the effect of Spironolactone on the production of various steroid hormones.[1][2][3][4][5]
-
Cell Line: H295R (human adrenocortical carcinoma cell line), which expresses most of the key enzymes required for steroidogenesis.[1][2][3][4][5]
-
Protocol:
-
H295R cells are cultured in a multi-well plate format.
-
Cells are treated with various concentrations of Spironolactone for a defined period (e.g., 24-48 hours). Often, a stimulant like forskolin or angiotensin II is used to increase basal steroid production.[5]
-
The cell culture supernatant is collected.
-
The concentrations of various steroid hormones (e.g., aldosterone, cortisol, testosterone, estradiol) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Cell viability is assessed in parallel using an MTT or similar assay to control for cytotoxicity.
-
NF-κB Reporter Gene Assay
This assay measures the effect of Spironolactone on the activity of the NF-κB signaling pathway.
-
Cell Line: HEK293 cells.
-
Plasmids:
-
An NF-κB-responsive reporter plasmid containing a luciferase gene downstream of multiple NF-κB binding sites.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Protocol:
-
HEK293 cells are co-transfected with the NF-κB reporter plasmid and the control plasmid.
-
After a recovery period, cells are pre-treated with Spironolactone for a specific duration.
-
NF-κB signaling is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Following stimulation, cells are lysed, and the activities of both luciferases are measured using a luminometer.
-
The activity of the NF-κB-driven luciferase is normalized to the activity of the control luciferase.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of Spironolactone on various cell lines.
-
Cell Lines: MCF-7 (human breast cancer), LNCaP (human prostate cancer), or other relevant cell lines.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Spironolactone for a specified time (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Signaling Pathways and Mechanisms of Action
Spironolactone exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Mineralocorticoid Receptor (MR) Antagonism
Spironolactone acts as a competitive antagonist at the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone.
Caption: Spironolactone competitively inhibits aldosterone binding to the MR.
Androgen Receptor (AR) Antagonism
Spironolactone also acts as an antagonist at the androgen receptor, which underlies some of its side effects.
Caption: Spironolactone blocks androgen binding to the AR.
Inhibition of the NF-κB Signaling Pathway
Spironolactone has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[6]
Caption: Spironolactone inhibits NF-κB activation by targeting the IKK complex.
Modulation of TGF-β/Smad Signaling in Cardiac Fibroblasts
Spironolactone can attenuate the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) in cardiac fibroblasts.
Caption: Spironolactone interferes with TGF-β signaling by inhibiting Smad2/3 phosphorylation.
Discussion
The in vitro data presented in this guide highlight the multifaceted pharmacological profile of Spironolactone. Its primary activity as a potent MR antagonist is well-supported by competitive binding assays. Furthermore, its antagonistic effects on the AR provide a molecular basis for some of its clinical side effects.
The ability of Spironolactone to inhibit steroidogenesis in H295R cells suggests a direct effect on one or more key enzymes in the steroidogenic pathway. This has implications for its use in conditions of hormone-dependent pathologies.
The anti-inflammatory properties of Spironolactone, demonstrated by its inhibition of pro-inflammatory cytokine production and NF-κB signaling, are of significant interest. These actions may contribute to its beneficial effects in cardiovascular diseases, independent of its diuretic properties.
Finally, the modulation of the TGF-β/Smad pathway in cardiac fibroblasts provides a direct mechanism by which Spironolactone may exert its anti-fibrotic effects, a key aspect of its cardioprotective actions.
Conclusion
This technical guide has summarized the key in vitro bioactivities of this compound (Spironolactone). The provided quantitative data, detailed experimental protocols, and visualizations of signaling pathways offer a comprehensive resource for the scientific community. The diverse in vitro effects of Spironolactone, extending beyond its primary MR antagonism, underscore its complex pharmacology and provide a foundation for further research into its therapeutic applications and the development of novel drugs with similar multi-target profiles.
References
- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production (Journal Article) | ETDEWEB [osti.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 20-Spirox-4-ene-3,20-dione from Pregnane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 20-Spirox-4-ene-3,20-dione, a spiro-ether derivative of progesterone. The synthesis involves the selective protection of the C-20 carbonyl group of a pregnane derivative through spiroketalization. This protocol is designed for researchers in steroid chemistry and drug development, offering a reproducible method for obtaining the target compound for further biological evaluation.
Introduction
Steroidal compounds are a cornerstone of pharmaceutical research and development, with modifications to the steroid nucleus leading to a wide array of therapeutic agents. The introduction of a spiro-ether moiety at the C-20 position of the pregnane skeleton is a novel modification that can significantly alter the biological activity profile of the parent steroid. This compound is a derivative of progesterone, a key hormone in the reproductive cycle. The synthesis of this analog allows for the exploration of its potential as a modulator of steroid hormone receptors or as an intermediate for the synthesis of more complex steroidal structures. This protocol details a two-step synthesis starting from the readily available pregnenolone acetate.
Signaling and Metabolic Pathway Context
The synthesis of this compound begins with precursors that are central to the steroidogenic pathway. Understanding this context is crucial for appreciating the significance of synthesizing novel steroid derivatives.
Caption: Simplified steroidogenic pathway highlighting the position of Progesterone as a precursor for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 20,20-Ethylenedioxy-pregn-5-en-3β-ol
This procedure details the selective protection of the C-20 carbonyl group of pregnenolone acetate, followed by the deprotection of the 3β-acetate group.
Materials:
-
Pregnenolone acetate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Spiroketalization:
-
To a solution of pregnenolone acetate (1.0 g, 2.79 mmol) in toluene (50 mL), add ethylene glycol (1.55 mL, 27.9 mmol) and p-toluenesulfonic acid monohydrate (53 mg, 0.28 mmol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 20,20-ethylenedioxy-pregn-5-en-3β-yl acetate.
-
-
Saponification:
-
Dissolve the crude product from the previous step in methanol (30 mL).
-
Add a solution of potassium hydroxide (0.31 g, 5.58 mmol) in water (3 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Neutralize the reaction with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 20,20-ethylenedioxy-pregn-5-en-3β-ol.
-
Part 2: Synthesis of this compound
This part of the protocol describes the Oppenauer oxidation of the 3β-hydroxyl group and the concurrent isomerization of the double bond to yield the final product.
Materials:
-
20,20-Ethylenedioxy-pregn-5-en-3β-ol
-
Aluminum isopropoxide
-
Cyclohexanone
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Oppenauer Oxidation:
-
Dissolve 20,20-ethylenedioxy-pregn-5-en-3β-ol (0.5 g, 1.39 mmol) in dry toluene (25 mL) and cyclohexanone (2.88 mL, 27.8 mmol).
-
Add aluminum isopropoxide (0.57 g, 2.78 mmol).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and pour it into a cold 1 M HCl solution (30 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Application Notes and Protocols: Laboratory Preparation of 20-Spirox-4-ene-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 20-Spirox-4-ene-3,20-dione, a derivative of progesterone. The synthesis is achieved through the selective epoxidation of the C-20 ketone of Pregn-4-ene-3,20-dione (Progesterone) using a Corey-Chaykovsky reaction. This method offers a reliable route to the desired spiro-oxirane functionality at the C-20 position, a structural motif of interest in the development of novel steroidal compounds. While specific literature on the direct synthesis of this exact molecule is sparse, the described protocol is based on well-established and widely applicable methodologies for the selective modification of steroidal ketones.
Introduction
Steroidal compounds bearing a spiro-oxirane functionality are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of more complex molecules and as bioactive compounds in their own right. This compound represents a foundational structure in this class, derived from the readily available steroid, Progesterone. The selective functionalization of the C-20 ketone in the presence of the C-3 ketone and the C4-C5 double bond is a key challenge in the synthesis of such derivatives. The Corey-Chaykovsky reaction, employing a sulfur ylide, is a highly effective method for the conversion of ketones to epoxides and is particularly well-suited for this transformation due to its high selectivity for less sterically hindered ketones.
Chemical Reaction Pathway
Caption: Synthesis of this compound from Progesterone.
Experimental Workflow
Caption: Experimental Workflow for the Synthesis.
Experimental Protocol
Materials and Reagents
-
Pregn-4-ene-3,20-dione (Progesterone)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure
1. Preparation of Dimethyloxosulfonium Methylide (Sulfur Ylide)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMSO to the washed sodium hydride.
-
Heat the mixture to 50-60 °C with stirring until the evolution of hydrogen gas ceases (approximately 45-60 minutes). This indicates the formation of the dimsyl anion.
-
Cool the resulting greyish solution to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the dimsyl anion solution at room temperature. Stir the resulting mixture for 10-15 minutes to form the dimethyloxosulfonium methylide.
2. Reaction with Progesterone
-
Dissolve Progesterone in anhydrous THF in a separate flask.
-
Slowly add the Progesterone solution to the freshly prepared dimethyloxosulfonium methylide solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
3. Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the presence of the spiro-oxirane ring and the integrity of the steroidal backbone.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the C=O stretch of the C-3 ketone and the C-O-C stretch of the epoxide.
-
Mass Spectrometry: To determine the molecular weight of the product.
Quantitative Data
| Parameter | Value/Range | Notes |
| Reactants | ||
| Progesterone | 1.0 equivalent | Starting material |
| Trimethylsulfoxonium iodide | 1.2 - 1.5 equivalents | Reagent for ylide formation |
| Sodium Hydride | 1.2 - 1.5 equivalents | Base for ylide formation |
| Reaction Conditions | ||
| Temperature | Room Temperature | For the reaction with progesterone |
| Solvent | DMSO/THF | |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Yield | ||
| Expected Yield | 70 - 85% | Typical for Corey-Chaykovsky reactions on steroidal ketones |
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
DMSO is a combustible liquid and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The protocol described provides a robust and efficient method for the laboratory preparation of this compound. The Corey-Chaykovsky reaction offers high selectivity for the formation of the desired spiro-oxirane at the C-20 position of the progesterone backbone. This synthetic route provides a valuable tool for researchers in the field of steroid chemistry and drug development, enabling access to a key building block for the synthesis of novel steroidal compounds.
Application Notes and Protocols for the Detection of 20-Spirox-4-ene-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Spirox-4-ene-3,20-dione is a steroidal compound of interest in pharmaceutical research and development due to its structural similarity to spironolactone, a known mineralocorticoid receptor antagonist. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of this compound. These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices, primarily based on advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques adapted from established methods for structurally related compounds.
Analytical Methods
The primary recommended method for the analysis of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting low concentrations in complex biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the analyte.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the quantification of steroids in biological fluids due to its superior sensitivity and specificity. The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer.
Quantitative Data Summary
| Parameter | Typical Value for Spironolactone Analysis | Reference |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | [1][2] |
| Upper Limit of Quantification (ULOQ) | ~200 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Accuracy (% bias) | Within ±15% | |
| Precision (% CV) | < 15% | |
| Recovery | > 85% |
Experimental Protocol: HPLC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from established methods for spironolactone and its metabolites.[1][2][3][4][5] Note: This method will require optimization and validation for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.[3]
-
Gradient Elution:
-
0-2 min: 40% B
-
2-10 min: 40-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-40% B
-
12.1-15 min: 40% B
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion of the compounds into the mass spectrometer. For structurally similar compounds like spironolactone, in-source fragmentation is a known issue, which should be considered during method development.[5]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of this compound.
Caption: General workflow for the HPLC-MS/MS analysis of this compound.
Probable Signaling Pathway
Given the structural similarity of this compound to spironolactone, it is hypothesized to act as an antagonist to the mineralocorticoid receptor (MR). The following diagram illustrates the canonical mineralocorticoid receptor signaling pathway, which is likely inhibited by this compound.[1][2][3][4][5]
The binding of aldosterone, a mineralocorticoid, to the MR in the cytoplasm triggers the dissociation of heat shock proteins (HSPs). The activated aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes, leading to the synthesis of proteins that regulate ion and water balance. As an antagonist, this compound would competitively bind to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade.
Caption: Hypothesized mineralocorticoid receptor signaling pathway inhibited by this compound.
References
Application Note: HPLC Analysis of 20-Spirox-4-ene-3,20-dione (Drospirenone)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 20-Spirox-4-ene-3,20-dione, commonly known as Drospirenone, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is applicable for the determination of Drospirenone in bulk drug substances and pharmaceutical dosage forms.
Introduction
This compound (Drospirenone) is a synthetic progestin widely used in oral contraceptives and menopausal hormone therapy. Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This application note outlines a robust RP-HPLC method for the quantification of Drospirenone, validated in accordance with ICH guidelines.
Methodology
The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase, providing a simple, rapid, and reproducible method for the analysis of Drospirenone.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Shimadzu Prominence L20 HPLC system or equivalent |
| Column | Restex Allure C18 (250mm × 4.6mm i.d., 3 µm particle size) |
| Mobile Phase | Acetonitrile: Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm[1] |
| Column Temperature | Ambient (or controlled at 40°C)[2] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
a. Standard Stock Solution (0.6 mg/mL):
-
Accurately weigh approximately 25 mg of Drospirenone Chemical Reference Substance (CRM) into a 50 mL volumetric flask.
-
Add approximately 25 mL of a 1:1 mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with the diluent and mix well.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 3-18 µg/mL.[1] These solutions are used to establish the calibration curve.
Preparation of Sample Solutions (for Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Drospirenone and transfer it to a suitable volumetric flask.
-
Add a sufficient amount of diluent to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
The clear filtrate is the sample solution for HPLC analysis.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Inject the standard solution six times.
-
The relative standard deviation (% RSD) for the peak area of Drospirenone should be not more than 2.0%.
-
The tailing factor for the Drospirenone peak should not be more than 2.0.
-
The theoretical plates for the Drospirenone peak should be not less than 2000.
Analysis Procedure
-
Inject 20 µL of the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for Drospirenone.
-
The retention time for Drospirenone is expected to be approximately 6.5 minutes.[1]
Calculation
The concentration of Drospirenone in the sample is calculated using the calibration curve generated from the peak areas of the standard solutions.
Quantitative Data Summary
The following tables summarize the performance characteristics of this HPLC method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 3 - 18 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9993[1] |
| Limit of Detection (LOD) | 0.121 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.282 µg/mL[3] |
| Accuracy (% Recovery) | 99.06% to 100.78%[1] |
| Precision (% RSD) | < 2.0%[1] |
Table 2: System Suitability Results
| Parameter | Specification | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.10 |
| % RSD of Peak Area | ≤ 2.0% | 0.2% |
| Theoretical Plates | ≥ 2000 | > 3000 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of Drospirenone.
Caption: Workflow for HPLC analysis of Drospirenone.
Signaling Pathway (Not Applicable)
Signaling pathway diagrams are not relevant to the HPLC analysis of a chemical compound. The provided workflow diagram illustrates the experimental process.
References
Application Notes and Protocols for the Purification of 20-Spirox-4-ene-3,20-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
20-Spirox-4-ene-3,20-dione is a synthetic steroidal compound with a spiroketal functional group, a structural motif present in various biologically active molecules. Due to its potential applications in drug discovery and development, efficient and scalable purification methods are crucial to obtain high-purity material for further studies. This document provides detailed application notes and protocols for the purification of this compound, focusing on column chromatography and crystallization techniques. The protocols are based on established methods for the purification of structurally related spiroketal steroids, such as spironolactone and drospirenone.
Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The two primary techniques employed are column chromatography and crystallization, often used in combination to achieve the desired level of purity.
1. Column Chromatography: This technique is highly effective for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is recommended. The choice of the mobile phase is critical for achieving good separation.
2. Crystallization: Crystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent system is paramount for successful crystallization, influencing both the yield and the polymorphic form of the final product.
The general workflow for the purification of this compound is outlined below:
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative quantitative data for different purification strategies for a crude sample of this compound. Please note that these values are illustrative and can vary depending on the specific nature of the crude mixture and the precise experimental conditions.
| Purification Strategy | Key Parameters | Purity (by HPLC) | Recovery Yield | Notes |
| Strategy 1: Column Chromatography Only | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) | >95% | ~75% | Effective for removing baseline impurities and closely related byproducts. |
| Strategy 2: Crystallization Only | Solvent: Acetone/Water | >98% | ~60% | Can be effective if the crude product is relatively clean. Risk of co-crystallization of impurities. |
| Strategy 3: Column Chromatography followed by Crystallization | Chromatography: As in Strategy 1Crystallization Solvent: Methanol | >99.5% | ~65% | The combination of both techniques generally yields the highest purity product. The overall yield is slightly lower due to material loss in two steps. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the hexane to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Crystallization
This protocol describes the crystallization of this compound to obtain a high-purity crystalline solid.
Materials:
-
Partially purified or crude this compound
-
Methanol (ACS grade)
-
Ethanol (ACS grade)
-
Acetone (ACS grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in different solvents (e.g., methanol, ethanol, acetone) at room temperature and with gentle heating. A good crystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the chosen hot solvent (e.g., methanol) with stirring until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the activated carbon.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Conclusion
The choice of purification strategy for this compound depends on the initial purity of the crude material and the desired final purity. For moderately impure samples, column chromatography alone may be sufficient. However, to achieve the highest purity, a combination of column chromatography followed by crystallization is the recommended approach. The protocols provided herein offer a comprehensive guide for researchers to effectively purify this and structurally related spiroketal steroids. It is always recommended to perform small-scale trials to optimize the conditions for both chromatography and crystallization for a specific crude product.
Application Notes and Protocols for 20-Spirox-4-ene-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Spirox-4-ene-3,20-dione is a synthetic steroidal compound. Based on its structural similarity to the well-characterized progestin drospirenone, it is anticipated to exhibit hormonal activities, specifically progestogenic, anti-mineralocorticoid, and anti-androgenic effects. These properties suggest its potential for investigation in areas such as hormonal contraception, hormone replacement therapy, and conditions related to androgen excess or mineralocorticoid-mediated fluid retention.
These application notes provide a summary of the likely biological activities of this compound, quantitative data for the structurally related compound drospirenone, and detailed experimental protocols to assess these activities.
Quantitative Data
The following table summarizes the receptor binding affinities for drospirenone , a compound structurally analogous to this compound. This data is provided as a reference to guide experimental design.
| Receptor | Ligand | Affinity (Relative to Natural Ligand) | Reference |
| Progesterone Receptor (PR) | Drospirenone | ~30% of Promegestone | [1] |
| Mineralocorticoid Receptor (MR) | Drospirenone | ~230% of Aldosterone | [1] |
| Androgen Receptor (AR) | Drospirenone | Lower affinity | [2] |
Experimental Protocols
Progesterone Receptor (PR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the progesterone receptor.
Materials:
-
Purified recombinant human progesterone receptor
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
This compound
-
Unlabeled progesterone (for standard curve)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound and unlabeled progesterone in the binding buffer.
-
In a multi-well plate, combine the purified progesterone receptor, a fixed concentration of radiolabeled progesterone, and varying concentrations of either the test compound or unlabeled progesterone.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Generate a standard curve using the data from the unlabeled progesterone.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50).
Progesterone Receptor (PR) Agonist Luciferase Reporter Gene Assay
Objective: To determine the progestogenic activity of this compound by measuring the activation of a progesterone-responsive reporter gene.
Materials:
-
Mammalian cell line stably expressing the human progesterone receptor and a progesterone-responsive luciferase reporter construct (e.g., HEK-293 or T47D cells).[3]
-
Cell culture medium and supplements
-
This compound
-
Progesterone (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound and progesterone in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds or controls.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[4]
-
Measure the luminescence in each well using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value for this compound.
Mineralocorticoid Receptor (MR) Antagonist Luciferase Reporter Gene Assay
Objective: To assess the anti-mineralocorticoid activity of this compound.
Materials:
-
Mammalian cell line expressing the human mineralocorticoid receptor and a mineralocorticoid-responsive luciferase reporter construct.
-
Cell culture medium and supplements
-
This compound
-
Aldosterone (agonist)
-
Spironolactone (positive control antagonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach.
-
Prepare serial dilutions of this compound and spironolactone.
-
Treat the cells with the test compounds or spironolactone in the presence of a fixed concentration of aldosterone (typically the EC50 concentration).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure luciferase activity as described in the PR agonist assay.
-
Calculate the percentage inhibition of the aldosterone-induced luciferase activity.
-
Determine the IC50 value for this compound.
Androgen Receptor (AR) Antagonist Luciferase Reporter Gene Assay
Objective: To evaluate the anti-androgenic activity of this compound.
Materials:
-
Mammalian cell line expressing the human androgen receptor and an androgen-responsive luciferase reporter construct.
-
Cell culture medium and supplements
-
This compound
-
Dihydrotestosterone (DHT) (agonist)
-
Bicalutamide (positive control antagonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Follow the same general procedure as the MR antagonist assay, but use DHT as the agonist and bicalutamide as the positive control antagonist.
-
Determine the IC50 value for this compound in inhibiting DHT-induced luciferase activity.
Signaling Pathways and Workflows
Caption: Progesterone Receptor Signaling Pathway.
Caption: Mineralocorticoid Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Hormonal Activity Screening.
References
Application Notes and Protocols for 20-Spirox-4-ene-3,20-dione (Spironolactone) in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Spirox-4-ene-3,20-dione, widely known as Spironolactone, is a synthetic steroid that has been a cornerstone in pharmacotherapy for decades. Initially developed as a potassium-sparing diuretic, its therapeutic applications have expanded due to its potent antagonist activity at the mineralocorticoid receptor (MR) and its anti-androgenic properties.[1][2] Spironolactone is a competitive antagonist of aldosterone, the primary endogenous mineralocorticoid, making it a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS) and a therapeutic agent for conditions characterized by excessive aldosterone activity, such as primary aldosteronism, congestive heart failure, and hypertension.[1][3] Furthermore, its ability to block the androgen receptor (AR) has led to its use in treating conditions like hirsutism and acne.[2]
These application notes provide a comprehensive overview of Spironolactone's pharmacological profile, detailed experimental protocols for its characterization, and insights into its mechanism of action to support its use in drug discovery and development.
Physicochemical Properties and Pharmacokinetics
Spironolactone is a lactone steroid with the chemical formula C₂₄H₃₂O₄S. It is practically insoluble in water but soluble in alcohol.[2] Upon oral administration, it is well-absorbed and extensively metabolized in the liver to several active metabolites, including canrenone and 7α-thiomethylspironolactone, which contribute significantly to its biological activity.[1][2]
| Parameter | Value | Reference |
| Molecular Weight | 416.6 g/mol | [2] |
| Bioavailability | ~90% (increased with food) | [1] |
| Protein Binding | >90% | [1] |
| Half-life (Spironolactone) | ~1.4 hours | [1] |
| Half-life (Canrenone) | ~16.5 hours | [1] |
| Metabolism | Hepatic (to active metabolites) | [1][2] |
| Excretion | Primarily renal (metabolites) | [1] |
Mechanism of Action
Spironolactone exerts its effects primarily through two well-defined mechanisms:
-
Mineralocorticoid Receptor (MR) Antagonism: Spironolactone competitively binds to the mineralocorticoid receptor in the cytoplasm of target cells, primarily in the distal convoluted tubule and collecting duct of the kidney. This binding prevents the translocation of the aldosterone-MR complex to the nucleus, thereby inhibiting the expression of aldosterone-induced proteins (AIPs) such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The net effect is a decrease in sodium and water reabsorption and an increase in potassium retention.[1][3]
-
Androgen Receptor (AR) Antagonism: Spironolactone and its metabolites also act as competitive antagonists at the androgen receptor. By blocking the binding of androgens like testosterone and dihydrotestosterone (DHT), it inhibits their biological effects. This anti-androgenic activity is the basis for its use in treating androgen-dependent conditions.[2]
Signaling Pathway
The following diagram illustrates the aldosterone signaling pathway and the inhibitory action of Spironolactone.
Caption: Aldosterone signaling pathway and Spironolactone's mechanism of action.
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of Spironolactone and its major active metabolite, Canrenone, for various steroid hormone receptors.
Table 1: Receptor Binding Affinity (Ki) of Spironolactone and Canrenone
| Compound | Mineralocorticoid Receptor (MR) (nM) | Androgen Receptor (AR) (nM) | Progesterone Receptor (PR) (nM) | Glucocorticoid Receptor (GR) (nM) | Reference |
| Spironolactone | 24 | 77 | 740 - 2,619 | >1,000 | [4] |
| Canrenone | 24 | 220 | 300 | >1,000 | [4] |
Table 2: Functional Antagonist Activity (IC50) of Spironolactone
| Receptor | IC50 (nM) | Assay Type | Reference |
| Mineralocorticoid Receptor (MR) | 24 | Aldosterone-induced transcription | [4] |
| Androgen Receptor (AR) | 77 | DHT-induced transcription | [4] |
Experimental Workflow
A typical workflow for characterizing a compound like Spironolactone involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Caption: Experimental workflow for evaluating Spironolactone.
Detailed Experimental Protocols
Protocol 1: Mineralocorticoid Receptor (MR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of Spironolactone for the human mineralocorticoid receptor.
Materials:
-
Recombinant human MR protein
-
[³H]-Aldosterone (radioligand)
-
Spironolactone (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA
-
Scintillation cocktail
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Spironolactone in assay buffer. The final concentration range should typically span from 10⁻¹¹ to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled aldosterone (e.g., 10 µM) for non-specific binding.
-
25 µL of the Spironolactone serial dilution or vehicle control.
-
25 µL of [³H]-Aldosterone at a final concentration equal to its Kd for the MR (typically 1-2 nM).
-
25 µL of recombinant human MR protein (concentration to be optimized).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Harvesting: Transfer the incubation mixture to a 96-well filter plate pre-wetted with wash buffer. Wash the wells three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Spironolactone concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Androgen Receptor (AR) Antagonist Reporter Gene Assay
Objective: To determine the functional antagonist activity (IC50) of Spironolactone on the human androgen receptor.
Materials:
-
A mammalian cell line stably expressing the human androgen receptor (e.g., PC-3 or LNCaP).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Dihydrotestosterone (DHT) (AR agonist).
-
Spironolactone (test compound).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the AR-expressing cells in appropriate medium.
-
Co-transfect the cells with the ARE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, seed the cells into a 96-well plate.
-
Prepare serial dilutions of Spironolactone.
-
Pre-incubate the cells with the Spironolactone dilutions or vehicle control for 1-2 hours.
-
Add DHT at a concentration that elicits a submaximal response (e.g., its EC80) to all wells except the negative control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer according to the manufacturer's instructions.
-
If a normalization plasmid was used, measure the activity of the control reporter.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity.
-
Plot the percentage of inhibition of the DHT-induced signal against the logarithm of the Spironolactone concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
Spironolactone is a well-characterized molecule with a clear mechanism of action and a defined pharmacological profile. Its dual antagonism of the mineralocorticoid and androgen receptors makes it a valuable pharmacological tool and a clinically important therapeutic agent. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Spironolactone and to guide the discovery of new modulators of steroid hormone receptors.
References
- 1. youtube.com [youtube.com]
- 2. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 3. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 20-Spirox-4-ene-3,20-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Spirox-4-ene-3,20-dione is a synthetic steroid with a structure suggestive of potential interaction with steroid hormone receptors. Given its structural similarity to known mineralocorticoids and their antagonists, a primary hypothesis is its activity at the mineralocorticoid receptor (MR). The mineralocorticoid receptor, also known as the aldosterone receptor, is a nuclear receptor that plays a crucial role in regulating electrolyte balance and blood pressure.[1][2][3][4] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making it a key target for drug discovery.
These application notes provide a detailed framework for characterizing the bioactivity of this compound using cell-based assays, with a focus on its potential as a mineralocorticoid receptor agonist or antagonist. The protocols described are based on established methodologies, such as commercially available reporter gene assays.
Principle of the Mineralocorticoid Receptor Reporter Assay
The most common method to assess the activity of a compound on the mineralocorticoid receptor is a cell-based reporter assay.[1][2][3] This assay utilizes a host cell line that is engineered to express the human mineralocorticoid receptor (MR). These cells also contain a reporter gene, typically luciferase, which is under the control of a promoter containing mineralocorticoid response elements (MREs).
When an MR agonist binds to the receptor, the receptor-ligand complex translocates to the nucleus, binds to the MREs, and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase reaction is directly proportional to the level of MR activation. Conversely, an antagonist will block the binding of an agonist to the MR, leading to a decrease in the luciferase signal.
Signaling Pathway
Caption: Mineralocorticoid Receptor Signaling Pathway.
Experimental Protocols
The following protocols outline the steps for determining the agonist and antagonist activity of this compound on the mineralocorticoid receptor. These protocols are designed for a 96-well plate format but can be adapted for other formats.
Materials
-
Human Mineralocorticoid Receptor (MR) reporter cell line
-
Cell culture medium (as recommended by the cell line provider)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (test compound)
-
Aldosterone (reference agonist)
-
Spironolactone or Eplerenone (reference antagonist)
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol 1: Agonist Mode Assay
This protocol determines if this compound can activate the mineralocorticoid receptor.
Experimental Workflow
Caption: Agonist Assay Experimental Workflow.
Detailed Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Aldosterone in DMSO.
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
-
Cell Seeding:
-
Culture the MR reporter cells according to the supplier's instructions.
-
Harvest the cells and adjust the cell density to the recommended concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions (test compound and reference agonist) to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Protocol 2: Antagonist Mode Assay
This protocol determines if this compound can block the activation of the mineralocorticoid receptor by a known agonist.
Experimental Workflow
Caption: Antagonist Assay Experimental Workflow.
Detailed Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the reference antagonist (e.g., Spironolactone) in DMSO.
-
Perform serial dilutions of the stock solutions in cell culture medium.
-
Prepare a solution of Aldosterone at a concentration that elicits approximately 80% of its maximum response (EC80), as determined from the agonist assay.
-
-
Cell Seeding:
-
Follow the same procedure as in the agonist assay.
-
-
Compound Treatment:
-
Carefully remove the cell culture medium.
-
Add 50 µL of the diluted test compound or reference antagonist to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the EC80 Aldosterone solution to all wells except the negative control wells (which should receive medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Follow the same procedure as in the agonist assay.
-
Data Presentation and Analysis
The quantitative data from these assays should be summarized in clearly structured tables for easy comparison. The results are typically expressed as Relative Luminescence Units (RLU).
Data Analysis:
-
Agonist Activity: Plot the RLU values against the log of the agonist concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Activity: Plot the percentage of inhibition against the log of the antagonist concentration. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)) where RLU_sample is the luminescence in the presence of the antagonist and agonist, RLU_min is the luminescence of the negative control, and RLU_max is the luminescence of the agonist alone (at EC80). Use a non-linear regression model to determine the IC50 (the concentration that causes 50% inhibition).
Table 1: Example Data Summary for Agonist Assay
| Compound | EC50 (nM) | Max Response (% of Aldosterone) |
| Aldosterone | 0.5 | 100 |
| This compound | 15.2 | 85 |
Table 2: Example Data Summary for Antagonist Assay
| Compound | IC50 (nM) |
| Spironolactone | 25.8 |
| This compound | >10,000 |
Interpretation of Results:
-
A low EC50 value and a high maximal response in the agonist assay indicate that this compound is a potent agonist of the mineralocorticoid receptor.
-
A low IC50 value in the antagonist assay indicates that the compound is a potent antagonist.
-
If the compound shows activity in both assays, it may be a partial agonist.
Conclusion
The described cell-based assays provide a robust and sensitive platform for characterizing the biological activity of this compound at the mineralocorticoid receptor. By following these detailed protocols, researchers can determine whether the compound acts as an agonist, antagonist, or has no activity at this important drug target. This information is critical for the further development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for the Development of 20-Spirox-4-ene-3,20-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 20-Spirox-4-ene-3,20-dione derivatives. The primary focus is on providing detailed protocols and structured data to facilitate the development of novel therapeutic agents based on this scaffold. The information is curated to be a practical resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction to this compound Derivatives
The this compound scaffold is a key structural motif in a class of synthetic steroids that exhibit a range of biological activities. The most prominent derivative is Drospirenone, a potent progestin with additional antimineralocorticoid and antiandrogenic properties. These characteristics make it a valuable component in oral contraceptives and hormone replacement therapies.[1][2] The unique spiroxane (spiro-lactone) moiety at the C-20 position is crucial for its distinct pharmacological profile.
The development of novel derivatives of this compound holds significant therapeutic potential for various hormone-dependent conditions, including contraception, endometriosis, uterine fibroids, and disorders related to fluid retention and androgen excess.[3][4] Understanding the structure-activity relationships (SAR) within this class of compounds is essential for designing new molecules with improved potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activities of this compound Derivatives
The biological activities of this compound derivatives are primarily mediated through their interaction with steroid hormone receptors. The following tables summarize the available quantitative data for Drospirenone, the most well-characterized derivative.
Table 1: Receptor Binding Affinity of Drospirenone
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor (PR) | 35 - 70 | Progesterone |
| Mineralocorticoid Receptor (MR) | 100 - 500 | Aldosterone |
| Androgen Receptor (AR) | 1 - 65 | Metribolone |
| Glucocorticoid Receptor (GR) | Low | Dexamethasone |
| Estrogen Receptor (ER) | No detectable binding | Estradiol |
Data compiled from multiple sources.
Table 2: In Vivo Potency of Drospirenone
| Biological Activity | Animal Model | Effective Dose | Comparison |
| Ovulation Inhibition | Rat | 2-3 mg/day | - |
| Antimineralocorticoid | Rat | 3-4 mg | ~20-25 mg Spironolactone |
| Antiandrogenic | Rat | - | More potent than Spironolactone, less potent than Cyproterone acetate |
Data compiled from multiple sources.[2][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Chemical Synthesis
The synthesis of this compound derivatives, such as Drospirenone, typically involves a multi-step process starting from a suitable steroid precursor.[3][6][7]
Protocol 3.1.1: Synthesis of a 17-spirolactone Intermediate
This protocol describes a general method for the formation of the key spirolactone ring.
Materials:
-
17-keto steroid precursor (e.g., a 3-hydroxy-androstane derivative)
-
Propargyl alcohol
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 17-keto steroid precursor in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve propargyl alcohol in anhydrous THF.
-
Cool the propargyl alcohol solution to 0°C and slowly add potassium tert-butoxide. Stir the mixture at 0°C for 30 minutes to form the potassium salt of propargyl alcohol.
-
Slowly add the solution of the 17-keto steroid precursor to the potassium propargyl alcoholate solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the 17α-(3-hydroxy-1-propynyl) derivative.
-
The subsequent steps to form the spirolactone, including oxidation and cyclization, can be achieved through various methods described in the literature, often involving oxidation of the triple bond and subsequent acid-catalyzed cyclization.[3]
Workflow for Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Biological Evaluation
Protocol 3.2.1: Progesterone Receptor (PR) and Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol describes a whole-cell competitive binding assay to determine the affinity of test compounds for the PR and MR.
Materials:
-
Cell line expressing the human progesterone receptor (e.g., T-47D) or mineralocorticoid receptor (e.g., HEK293 cells transfected with the human MR).
-
Radiolabeled ligand (e.g., [³H]-Progesterone for PR, [³H]-Aldosterone for MR).
-
Unlabeled competitor (cold progesterone or aldosterone).
-
Test compounds.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂, EDTA, and glycerol).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Culture the cells to 80-90% confluency in appropriate media.
-
Harvest the cells and prepare a whole-cell suspension in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the test compound or the unlabeled competitor to the wells.
-
Add the cell suspension to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium (typically 2-4 hours).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3.2.2: Reporter Gene Assay for Functional Activity
This protocol is used to determine whether a compound acts as an agonist or antagonist of the PR or MR.
Materials:
-
Host cell line (e.g., HEK293 or HeLa) that does not endogenously express the receptor of interest.
-
Expression vector containing the full-length cDNA for the human PR or MR.
-
Reporter vector containing a luciferase gene under the control of a hormone-responsive promoter (e.g., a progesterone response element (PRE) or a mineralocorticoid response element (MRE)).
-
Transfection reagent.
-
Agonist (progesterone or aldosterone).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the host cell line with the receptor expression vector and the reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
For agonist testing, treat the cells with increasing concentrations of the test compound.
-
For antagonist testing, treat the cells with a fixed concentration of the agonist (progesterone or aldosterone) in the presence of increasing concentrations of the test compound.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
For agonist activity, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonist activity, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.
Workflow for Biological Evaluation of Derivatives
Caption: Workflow for the biological evaluation of novel derivatives.
Signaling Pathways
The biological effects of this compound derivatives are mediated by their interaction with nuclear hormone receptors, which act as ligand-activated transcription factors.
Progesterone Receptor (PR) Signaling Pathway
Progesterone and its agonists, including Drospirenone, bind to the PR in the cytoplasm. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription.[8]
Caption: Progesterone Receptor (PR) signaling pathway.
Mineralocorticoid Receptor (MR) Antagonist Signaling Pathway
As an antagonist of the MR, Drospirenone binds to the receptor but does not induce the conformational changes necessary for its activation. This prevents the binding of the natural agonist, aldosterone. Consequently, the MR remains in an inactive state, typically complexed with heat shock proteins in the cytoplasm, and cannot translocate to the nucleus to activate the transcription of aldosterone-responsive genes. This leads to an antimineralocorticoid effect, such as increased sodium and water excretion.[9]
Caption: Mineralocorticoid Receptor (MR) antagonist signaling pathway.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel steroid-based therapeutics. By leveraging the detailed synthetic and biological protocols provided in these application notes, researchers can systematically design, synthesize, and evaluate new derivatives. The goal is to identify compounds with optimized pharmacological profiles, such as enhanced tissue selectivity, improved potency, and reduced off-target effects, for a variety of clinical applications. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of next-generation hormonal therapies.
References
- 1. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Drospirenone - Wikipedia [en.wikipedia.org]
- 3. search.library.ucr.edu [search.library.ucr.edu]
- 4. Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 7. fue.edu.eg [fue.edu.eg]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 20-Spirox-4-ene-3,20-dione
Disclaimer: Detailed, publicly available protocols for the specific synthesis of 20-Spirox-4-ene-3,20-dione are limited. This guide is therefore based on established principles of steroid chemistry and analogous syntheses found in related literature. The experimental protocols and data are representative examples to illustrate troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Poor Quality of Starting Materials: Impurities in starting materials can interfere with the reaction.
Q2: I am observing significant formation of byproducts. How can I minimize them?
A2: Minimizing byproducts requires careful control of reaction conditions:
-
Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway.
-
Reaction Time: Both insufficient and excessive reaction times can lead to the formation of byproducts. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal stopping point.
-
Choice of Catalyst: The selectivity of the reaction can often be improved by using a more specific catalyst.
-
Purification of Starting Materials: Ensure the purity of your starting materials to avoid side reactions caused by contaminants.
Q3: How can I effectively purify this compound?
A3: Purification of steroidal compounds like this compound typically involves chromatographic techniques:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying steroids. A solvent system of appropriate polarity (e.g., hexane/ethyl acetate mixtures) should be chosen to achieve good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product.
Q4: What are the critical safety precautions when synthesizing this compound?
A4: As with any chemical synthesis, proper safety measures are crucial:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Handling Reagents: Exercise caution when handling hazardous reagents. Refer to the Safety Data Sheets (SDS) for all chemicals used.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Insufficient Temperature | - Gradually increase the reaction temperature in small increments.- Monitor for any increase in byproduct formation at higher temperatures. |
| Short Reaction Time | - Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Poor Solubility of Reactants | - Use a co-solvent to improve the solubility of the reactants. |
Issue 2: Formation of a Major, Unidentified Byproduct
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. A lower temperature may increase selectivity. |
| Unwanted Isomerization | - Use a milder base or acid catalyst if isomerization is suspected. |
| Oxidation or Reduction of Functional Groups | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.- Use highly selective reducing or oxidizing agents. |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound (Illustrative Example)
This protocol describes a hypothetical two-step synthesis starting from a suitable steroid precursor.
Step 1: Introduction of the Spiroketal Moiety
-
Dissolve the starting steroid (1.0 eq) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to the Final Product
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until TLC analysis shows complete conversion.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield (Step 2: Oxidation)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 4 | 65 | 95 |
| 25 (Room Temp) | 2 | 85 | 92 |
| 40 | 1 | 82 | 88 |
Table 2: Effect of Oxidizing Agent on Yield and Purity (Step 2: Oxidation)
| Oxidizing Agent | Equivalents | Yield (%) | Purity (%) |
| PCC | 1.5 | 85 | 92 |
| Dess-Martin Periodinane | 1.2 | 88 | 96 |
| Jones Reagent | 2.0 | 75 | 85 |
Visualizations
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Generalized synthetic pathway for this compound.
Technical Support Center: Synthesis of 20-Spirox-4-ene-3,20-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 20-Spirox-4-ene-3,20-dione. The information is compiled from established principles of steroid chemistry and data from related pregnane derivative syntheses.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| TSG-001 | Low yield of the final product, this compound. | - Incomplete reaction of the starting material. - Suboptimal reaction temperature or time. - Degradation of the product under reaction conditions. - Inefficient purification. | - Monitor reaction progress using TLC or HPLC to ensure full conversion. - Optimize temperature and reaction time (see Table 1 for an example). - Consider a lower reaction temperature or quenching the reaction earlier. - Evaluate alternative purification methods such as column chromatography with a different solvent system or recrystallization. |
| TSG-002 | Formation of multiple byproducts observed on TLC/HPLC. | - Lack of regioselectivity in the spirocyclization step. - Undesired oxidation or reduction of other functional groups. - Epimerization at chiral centers. | - Use of a more selective catalyst or protecting groups for sensitive functionalities. - Tighter control of reaction temperature and atmosphere (e.g., inert gas). - Employing a milder base or acid to prevent epimerization. |
| TSG-003 | Difficulty in isolating the pure product from the reaction mixture. | - Similar polarity of the product and byproducts. - Oily nature of the product preventing crystallization. | - Utilize preparative HPLC for separation of closely related compounds. - Attempt co-crystallization with a suitable agent. - Convert the product to a crystalline derivative for purification, followed by deprotection. |
| TSG-004 | Inconsistent reaction outcomes between batches. | - Variability in reagent quality or solvent purity. - Fluctuations in reaction conditions (temperature, stirring rate). - Presence of moisture or oxygen in the reaction setup. | - Use freshly distilled solvents and high-purity reagents. - Implement strict process controls for all reaction parameters. - Ensure all reactions are carried out under anhydrous and inert conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound?
A1: The formation of the spirocyclic ether at C-20 and the introduction of the C4-C5 double bond are typically the most challenging steps. The spirocyclization requires careful control of stereochemistry, while the introduction of the double bond can lead to the formation of isomeric byproducts.
Q2: How can I improve the stereoselectivity of the spirocyclization reaction?
A2: The choice of reagents and reaction conditions is crucial. Utilizing sterically hindered bases or catalysts can favor the formation of the desired stereoisomer. Temperature also plays a significant role; lower temperatures generally lead to higher selectivity.
Q3: What are common byproducts to expect in this synthesis?
A3: Common byproducts may include isomers with the double bond at a different position (e.g., Δ⁵-isomer), epimers at C-17 or C-20, and products of incomplete reaction. In some cases, over-oxidation or reduction of the ketone groups can also occur.
Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative monitoring of the reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. Structural elucidation of the final product and any significant byproducts should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Data Presentation
Table 1: Optimization of Reaction Temperature for Spirocyclization
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Byproduct Formation (%) |
| 1 | -20 | 24 | 75 | 60 | 15 |
| 2 | 0 | 12 | 95 | 80 | 15 |
| 3 | 25 (Room Temp) | 6 | >99 | 75 | 24 |
| 4 | 50 | 2 | >99 | 65 | 34 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Spirocyclization of a 17α-hydroxy-20-keto-pregnane precursor
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the 17α-hydroxy-20-keto-pregnane precursor (1.0 eq) and anhydrous toluene (10 mL/mmol of precursor).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of potassium tert-butoxide (1.2 eq) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 12 hours. The progress of the reaction is monitored by TLC (3:1 hexane:ethyl acetate).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL/mmol of precursor).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL/mmol of precursor).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
Technical Support Center: Synthesis of Spiroxanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spiroxanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during spiroxane synthesis?
A1: The synthesis of spiroxanes can be accompanied by several side reactions that can lower the yield and complicate purification. The most frequently encountered side reactions include:
-
Elimination Reactions: Particularly when using strong bases or with substrates prone to elimination, the formation of unsaturated byproducts can compete with the desired intramolecular cyclization.[1]
-
Ring Fragmentation: In reactions involving strained rings, such as those with cyclopropyl intermediates, ring fragmentation can occur, leading to undesired linear or rearranged products.[1]
-
Formation of Diastereomers: Spiroxanes possess a chiral spirocenter, and many synthetic routes can lead to the formation of a mixture of diastereomers, which can be challenging to separate.
-
1,2-Rearrangement: In carbene-mediated reactions, a 1,2-hydride or alkyl shift can occur, leading to the formation of alkyne or other rearranged byproducts instead of the desired spiroxane.
-
Incomplete Cyclization: The precursor may fail to cyclize completely, resulting in the recovery of starting material or the formation of an acyclic intermediate. This can be due to unfavorable reaction kinetics or thermodynamics.
-
Ring Opening and Decarboxylation: In some cases, the formed spiroxane ring can be unstable under the reaction conditions and undergo subsequent ring-opening or decarboxylation, especially if the structure contains labile functional groups like lactones.[2]
-
Protodehalogenation: In metal-catalyzed cross-coupling reactions used to form a precursor for spirocyclization, protodehalogenation of the aryl halide can occur as a significant side reaction.[2]
Q2: How can I minimize the formation of diastereomers during spirocyclization?
A2: Controlling the stereochemistry at the spirocenter is a critical aspect of spiroxane synthesis. Strategies to minimize the formation of diastereomers include:
-
Chiral Auxiliaries: Employing a chiral auxiliary on the starting material can direct the cyclization to favor the formation of one diastereomer.
-
Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment that promotes the formation of a single diastereomer.
-
Substrate Control: The inherent stereochemistry of the starting material can often influence the stereochemical outcome of the spirocyclization. Careful design of the substrate can lead to a highly diastereoselective reaction.
-
Kinetic vs. Thermodynamic Control: Understanding whether the reaction is under kinetic or thermodynamic control is crucial. Kinetically controlled reactions, often run at lower temperatures, may favor the formation of a less stable diastereomer, while thermodynamically controlled reactions will yield the most stable product.
Q3: What are the best analytical techniques to identify and quantify side products in my reaction mixture?
A3: A combination of analytical techniques is often necessary for the accurate identification and quantification of side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of both the desired spiroxane and any byproducts. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning complex structures.
-
Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are powerful for identifying the molecular weights of the components in a reaction mixture, providing clues to the identity of side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of a reaction mixture and quantifying the relative amounts of the desired product and byproducts. Chiral HPLC can be used to separate and quantify enantiomers or diastereomers.
-
X-ray Crystallography: If a side product can be isolated and crystallized, X-ray crystallography provides unambiguous structural determination.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Spiroxane
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time, temperature, or adding more of a key reagent. |
| Decomposition of starting material or product | Run the reaction at a lower temperature. Ensure that all reagents and solvents are pure and dry, as impurities can sometimes catalyze decomposition. |
| Competing side reactions (e.g., elimination, rearrangement) | Modify the reaction conditions to disfavor the side reaction. For example, use a bulkier base to suppress elimination or a different catalyst to prevent rearrangement. |
| Suboptimal reaction concentration | Vary the concentration of the reactants. For intramolecular reactions, high dilution conditions can favor cyclization over intermolecular side reactions. |
| Poor quality of reagents or solvents | Use freshly purified reagents and anhydrous solvents. Traces of water or other impurities can significantly impact the reaction outcome. |
Problem 2: Formation of an Unexpected Major Byproduct
Troubleshooting Workflow
Caption: Troubleshooting workflow for an unexpected major byproduct.
Detailed Steps:
-
Isolate and Characterize the Byproduct: The first crucial step is to isolate the major byproduct using techniques like column chromatography or preparative HPLC. Once isolated, thoroughly characterize its structure using NMR, MS, and if possible, X-ray crystallography.
-
Postulate a Formation Mechanism: Based on the identified structure of the byproduct, propose a plausible reaction mechanism for its formation. Consider common side reactions such as those listed in the FAQs.
-
Modify Reaction Conditions: Based on the postulated mechanism, strategically modify the reaction conditions to suppress the formation of the byproduct.
-
If the byproduct is a result of an elimination reaction , consider using a non-nucleophilic or sterically hindered base.
-
If a rearrangement is occurring, a change in catalyst or solvent might alter the reaction pathway.
-
If the byproduct results from intermolecular reactions , running the reaction at a higher dilution may favor the desired intramolecular cyclization.
-
-
Substrate Modification: In some cases, a slight modification of the starting material, such as the introduction of a protecting group on a reactive functional group, can prevent the formation of the side product.
Problem 3: Difficulty in Purifying the Spiroxane from a Close-Running Impurity
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Diastereomers | If the impurity is a diastereomer, try different chromatography conditions (e.g., different solvent systems, different stationary phases). In some cases, derivatization of the mixture to amplify the polarity difference between the diastereomers can facilitate separation. |
| Structurally similar byproduct | Explore alternative purification techniques such as recrystallization or preparative HPLC. If the impurity has a reactive functional group that the desired product lacks, a chemical quench or scavenger resin might be used to remove it. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spirocyclization of a Dihydroxyketone
This protocol describes a general method for the synthesis of a spiroxane via the acid-catalyzed cyclization of a dihydroxyketone precursor.
-
Preparation of the Reaction Mixture:
-
Dissolve the dihydroxyketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) to a concentration of 0.01-0.1 M.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or trimethylsilyl trifluoromethanesulfonate, 0.05-0.2 eq).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux, depending on the substrate).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution or triethylamine).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Logical Relationship of Spirocyclization Reaction Steps
Caption: Key steps in an acid-catalyzed spirocyclization.
References
Technical Support Center: Optimizing HPLC Separation of 20-Spirox-4-ene-3,20-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 20-Spirox-4-ene-3,20-dione.
Frequently Asked Questions (FAQs) - Method Development
Q1: Where should I start with method development for this compound?
For a novel compound like this compound, a systematic approach is recommended. Start with a "scouting run" to understand the compound's behavior.[1][2]
Initial Recommended Conditions:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is the most common and versatile technique for steroid-like compounds.[3][4][5] It utilizes a non-polar stationary phase and a polar mobile phase.[4][6]
-
Column: A C18 column is a good starting point due to its hydrophobicity and wide applicability.[1][4] A base-deactivated C18 column is preferable to minimize peak tailing for potentially sensitive compounds.[1]
-
Mobile Phase:
-
Gradient: Start with a broad gradient to elute the compound within a reasonable time. A common starting gradient is 10% to 100% Solvent B over 20-30 minutes.[1][10]
-
Detection: UV detection is standard. The appropriate wavelength would need to be determined by a UV scan of the analyte. For similar steroid structures, a wavelength around 254 nm is often used.[11]
-
Flow Rate: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is typical.[10]
-
Temperature: Maintain a consistent column temperature, for example, 30°C, to ensure reproducible retention times.[10]
Q2: How do I prepare my sample of this compound for injection?
Proper sample preparation is crucial to avoid issues like column clogging and poor peak shape.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to dissolve the sample. If the compound has poor aqueous solubility, a higher percentage of organic solvent may be necessary, but be aware this can affect peak shape if the injection solvent is much stronger than the mobile phase.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column frit.[9]
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis and provides systematic solutions.
Problem 1: No Peaks or Very Small Peaks
If you inject your sample and see no peaks or peaks that are much smaller than expected, follow these steps:
| Possible Cause | Solution |
| Injection Failure | Ensure the autosampler is functioning correctly and the vial is placed properly. For manual injectors, ensure the loop is completely filled. |
| Sample Degradation | Verify the stability of this compound in your chosen solvent. |
| Incorrect Detector Settings | Check that the detector is on, the lamp is working, and the wavelength is set appropriately for your analyte. |
| Sample Too Dilute | Prepare and inject a more concentrated sample. |
| Compound is Too Retained | Your compound may be sticking to the column. Run a strong wash (e.g., 100% Acetonitrile or Isopropanol) to see if the peak elutes. |
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Ideal peaks are symmetrical and sharp. Poor peak shape can compromise resolution and quantification.[12]
| Peak Shape Issue | Possible Cause | Solution |
| Tailing Peak | - Secondary Interactions: The analyte may be interacting with active sites (silanols) on the column packing.[13] - Column Overload: Injecting too much sample can saturate the column.[12] | - Use a base-deactivated or end-capped column.[1] - Lower the mobile phase pH (e.g., add 0.1% formic acid) to suppress silanol interactions.[13] - Reduce the injection volume or dilute the sample.[12] |
| Fronting Peak | - Column Overload: Can also cause fronting, especially in high concentrations. - Poor Sample Solubility: The sample may be precipitating on the column. | - Dilute the sample. - Dissolve the sample in a solvent weaker than or equal to the mobile phase strength. |
| Broad Peaks | - Column Degradation: The column may be old or have a void at the inlet.[12] - High Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening. | - Replace the column. Using a guard column can extend the life of your analytical column.[12] - Use short, narrow-ID tubing to connect components. |
| Split Peaks | - Partially Blocked Frit: Debris can block the inlet frit of the column, distorting the flow path.[14] - Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. | - Back-flush the column to dislodge particulates.[14] If this fails, replace the frit or the column. - Dissolve the sample in the mobile phase or a weaker solvent. |
Problem 3: Poor Resolution or Overlapping Peaks
Resolution is a measure of how well two peaks are separated. To improve it, you can adjust the efficiency (N), retention (k), or selectivity (α) of your separation.[15]
| Strategy | Action |
| Increase Efficiency (N) | - Use a longer column: More length provides more theoretical plates.[16] - Use a column with smaller particles: This significantly increases efficiency but also backpressure.[16][17] |
| Increase Retention (k) | - Decrease the organic solvent percentage: In reversed-phase, a weaker mobile phase (more water) will increase retention times and may improve separation.[15] |
| Change Selectivity (α) | - Change the organic solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the elution order and improve separation due to different chemical interactions.[15][16] - Change the stationary phase: If a C18 column doesn't provide adequate selectivity, try a different chemistry like a Phenyl-Hexyl or Cyano column.[11][16] - Adjust the temperature: Changing the column temperature can sometimes affect selectivity and improve resolution.[17] |
Experimental Protocols & Data Presentation
Protocol: Scouting Gradient Run
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 10% B
-
20.0 min: 100% B
-
25.0 min: 100% B
-
25.1 min: 10% B
-
30.0 min: 10% B (re-equilibration)
-
Data Presentation Tables
Use the following tables to log your experimental data for easy comparison.
Table 1: Mobile Phase Optimization
| Run ID | Mobile Phase A | Mobile Phase B | Gradient Profile | Retention Time (min) | Peak Tailing Factor | Resolution (if applicable) |
| 1 | Water | Acetonitrile | 10-100% B in 20 min | |||
| 2 | Water | Methanol | 10-100% B in 20 min | |||
| 3 | 0.1% Formic Acid in Water | Acetonitrile | 10-100% B in 20 min | |||
| ... |
Table 2: Column Screening
| Run ID | Column Type | Dimensions (L x ID, particle size) | Retention Time (min) | Peak Tailing Factor | Resolution (if applicable) |
| 1 | C18 | 150 x 4.6 mm, 5 µm | |||
| 2 | Phenyl-Hexyl | 150 x 4.6 mm, 5 µm | |||
| 3 | C8 | 150 x 4.6 mm, 5 µm | |||
| ... |
Visualization: HPLC Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC separation issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. difference.wiki [difference.wiki]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. Divergent Conversion Efficiencies of Mycobacterium sp. 191574 for Various Phytosterols and Their Underlying Mechanisms [mdpi.com]
- 12. mastelf.com [mastelf.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromtech.com [chromtech.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
stability issues of 20-Spirox-4-ene-3,20-dione in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 20-Spirox-4-ene-3,20-dione in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: Degradation of steroidal compounds like this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. For the closely related compound spironolactone, degradation is a known issue, often leading to the formation of canrenone.[1] It is crucial to evaluate these parameters in your experimental setup.
Q2: What is the primary degradation product I should be looking for?
A2: While specific degradation products for this compound would need to be experimentally determined, a common degradation pathway for similar 20-spiroxane steroids involves the elimination of the thioacetyl group, leading to the formation of a more stable dienone structure. For instance, spironolactone degrades to canrenone.[1] Therefore, you should be vigilant for the appearance of new, related peaks in your analytical chromatograms.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Based on stability studies of similar compounds like spironolactone, it is recommended to store solutions of this compound at controlled room temperature or refrigerated (5°C), protected from light, and in airtight containers to minimize solvent evaporation and exposure to atmospheric moisture.[2] Studies on spironolactone suspensions have shown stability for up to four weeks under such conditions.[2]
Q4: How does pH affect the stability of this compound?
A4: The stability of steroidal ketones can be pH-dependent. Both acidic and basic conditions can catalyze degradation. It is advisable to buffer your solution to a pH where the compound exhibits maximum stability. This typically needs to be determined experimentally through a forced degradation study.
Troubleshooting Guide
Issue: Rapid loss of parent compound in solution.
Troubleshooting Steps:
-
Solvent Evaluation:
-
Question: Are you using a protic or aprotic solvent? Protic solvents (e.g., water, methanol, ethanol) can participate in degradation reactions.
-
Recommendation: If possible, try dissolving the compound in a less reactive, aprotic solvent (e.g., acetonitrile, DMSO) to see if stability improves. Ensure the compound is fully dissolved.
-
-
pH Control:
-
Question: Is the pH of your solution controlled?
-
Recommendation: Prepare your solutions in a buffered system. Conduct a study using a range of pH values to identify the optimal pH for stability.
-
-
Light Exposure:
-
Question: Are your solutions exposed to ambient or UV light?
-
Recommendation: Protect your solutions from light by using amber vials or covering your labware with aluminum foil.[2] Compare the stability of a light-exposed sample to a protected sample.
-
-
Temperature Control:
-
Question: At what temperature are you conducting your experiments and storing your solutions?
-
Recommendation: Maintain a consistent and controlled temperature. If conducting experiments at elevated temperatures, be aware that this can accelerate degradation. Store solutions at a lower temperature (e.g., 5°C) to slow down degradation.[2]
-
-
Headspace and Oxygen:
-
Question: Are your containers sealed? Is there a large headspace above the solution?
-
Recommendation: Use vials that are appropriately sized for your solution volume to minimize headspace. If oxidative degradation is suspected, consider purging the solution and headspace with an inert gas like nitrogen or argon.
-
Quantitative Data Summary
The following table summarizes the stability data for extemporaneously compounded spironolactone suspensions, which can serve as a reference point for what to expect with this compound.
| Concentration (mg/mL) | Storage Temperature | Storage Duration | Degradation (%) | Reference |
| 2.5, 5.0, 10.0 | 5°C | 4 weeks | < 5% | [2] |
| 2.5, 5.0, 10.0 | 20-24°C (ambient light) | 4 weeks | < 5% | [2] |
| 2.5, 5.0, 10.0 | 30°C | 4 weeks | < 5% | [2] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a selected solvent under different conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Amber and clear HPLC vials
-
HPLC system with a UV detector
-
Temperature-controlled incubator/oven
-
Calibrated pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
pH Effect: Dilute the stock solution with buffers of different pH values to a final concentration (e.g., 100 µg/mL).
-
Temperature Effect: Aliquot the stock solution into vials and store them at different temperatures (e.g., 5°C, 25°C, 40°C).
-
Light Effect: Aliquot the stock solution into both amber and clear vials and expose the clear vials to ambient and/or UV light.
-
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
HPLC Analysis:
-
Use a stability-indicating HPLC method. This is a method that can separate the parent compound from its degradation products.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Workflow for Investigating Compound Stability in Solution.
Caption: Hypothetical Degradation Pathway for this compound.
References
Technical Support Center: Overcoming Solubility Challenges of 20-Spirox-4-ene-3,20-dione
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 20-Spirox-4-ene-3,20-dione and other poorly soluble steroidal compounds.
Frequently Asked Questions (FAQs)
1. Why is this compound difficult to dissolve?
This compound, like many steroidal compounds, possesses a rigid, polycyclic structure that is largely lipophilic (fat-soluble). This nonpolar nature makes it inherently difficult to dissolve in aqueous (water-based) solutions, which are polar. The strong intermolecular forces within its crystalline structure further contribute to its low aqueous solubility.
2. What are the initial steps I should take when encountering solubility problems?
Before exploring advanced techniques, it is crucial to characterize the physicochemical properties of your compound.
-
Preformulation Studies: Conduct studies to understand the compound's physical and chemical characteristics.[1]
-
Solubility Profile: Determine the compound's solubility in a range of common solvents with varying polarities (e.g., water, ethanol, DMSO, methanol). This will provide a baseline for developing a suitable solvent system.
3. What are the most common strategies for improving the solubility of compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3] These can be broadly categorized as physical and chemical modifications.
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4] Methods include:
-
Solid Dispersions: The drug is dispersed in a solid matrix of a hydrophilic carrier. This can be achieved through methods like melt extrusion or solvent evaporation.
Chemical Modifications:
-
Co-solvency: A water-miscible solvent in which the drug is more soluble is added to the aqueous solution.[3][4] This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. While many steroids are neutral, some derivatives may have functional groups that can be protonated or deprotonated.
-
Complexation: The drug forms a complex with another molecule (a ligand), and the resulting complex has improved solubility. A common method is the use of cyclodextrins.
-
Use of Surfactants: Surfactants reduce the surface tension between the drug and the solvent, promoting solubilization.[3]
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed guidance on implementing solubility enhancement techniques for this compound.
Decision Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.
A decision tree for selecting a suitable solubility enhancement method.
Experimental Protocol: Co-solvency Method
This protocol provides a general procedure for using co-solvents to dissolve this compound.
Objective: To prepare a stock solution of this compound at a desired concentration using a co-solvent system.
Materials:
-
This compound powder
-
Primary solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add a minimal amount of the primary solvent (e.g., DMSO) to the powder.
-
Vortexing: Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming in a water bath (if the compound is heat-stable) can aid dissolution.
-
Sonication (Optional): If the compound is still not fully dissolved, sonicate the solution for 5-10 minutes.
-
Dilution with Aqueous Buffer: Slowly add the aqueous buffer dropwise to the concentrated solution while continuously vortexing.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of co-solvent to aqueous buffer or try a different co-solvent.
-
Final Volume: Bring the solution to the final desired volume with the aqueous buffer.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
General Experimental Workflow for Solubilization
The following diagram outlines a typical workflow for preparing a solution of a poorly soluble compound for in vitro experiments.
A standard workflow for preparing a solution of a poorly soluble compound.
Quantitative Data Summary
| Solubility Enhancement Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Micronization | 2-10 | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | 10-100 | Significant increase in surface area and dissolution rate. | Requires specialized equipment; potential for instability. |
| Co-solvency (e.g., with 10% DMSO) | 5-50 | Easy to implement in a lab setting. | Co-solvent may have biological effects in cell-based assays. |
| Solid Dispersion | 10-200 | Can significantly improve bioavailability. | Can be complex to formulate; potential for drug recrystallization. |
| Cyclodextrin Complexation | 5-100 | Can increase solubility and stability. | Can be expensive; may alter drug activity. |
Note: The actual fold increase in solubility will be compound-specific and dependent on the chosen excipients and processing parameters. Experimental validation is essential.
References
Technical Support Center: Purification of 20-Spirox-4-ene-3,20-dione Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 20-Spirox-4-ene-3,20-dione isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenges in purifying this compound isomers stem from their structural similarities. As stereoisomers, they often exhibit very similar physical and chemical properties, making them difficult to separate using standard purification techniques. Key challenges include:
-
Co-elution in Chromatography: Isomers may have very similar retention times in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC).
-
Similar Solubility: The isomers often have nearly identical solubilities in common solvents, making separation by crystallization challenging.
-
Potential for Interconversion: Depending on the conditions, some isomers might be prone to interconversion, complicating the purification process.
-
Presence of Structurally Related Impurities: Synthesis of the target molecule may result in side-products with similar structures, further complicating the purification.
Q2: What are the recommended initial steps for developing a purification method for these isomers?
A systematic approach is crucial for developing an effective purification method. The recommended initial steps are:
-
Characterize the Crude Mixture: Use analytical techniques such as HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number of isomers present and to detect any major impurities.
-
Scout Different Chromatographic Conditions: Screen a variety of HPLC columns (e.g., C18, C8, Phenyl-Hexyl, and chiral columns) and mobile phase compositions to achieve baseline separation at an analytical scale.
-
Evaluate Different Purification Techniques: Based on the analytical results, consider preparative HPLC, supercritical fluid chromatography (SFC), or crystallization as potential purification methods.
Q3: Which analytical techniques are most suitable for identifying and quantifying the isomers?
A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous identification and quantification of this compound isomers.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC-MS is a powerful tool for separating and detecting the isomers. The mass spectrometer can confirm that the separated peaks have the same mass-to-charge ratio, confirming they are isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) NMR experiments are essential for elucidating the specific stereochemistry of each isolated isomer.
-
Chiral Chromatography: The use of a chiral stationary phase (CSP) in HPLC or GC can be highly effective in resolving enantiomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound isomers.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate column chemistry.2. Mobile phase is not optimized.3. Column temperature is not optimal. | 1. Screen different stationary phases (e.g., C18, Phenyl-Hexyl, embedded polar group, or a chiral column).2. Systematically vary the mobile phase composition (e.g., organic modifier, buffer pH, and additives).3. Optimize the column temperature; lower temperatures often improve resolution for isomers. |
| Peak Tailing | 1. Active sites on the column packing.2. Column overload.3. Extraneous column effects (e.g., dead volume). | 1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.2. Reduce the sample concentration or injection volume.3. Ensure all fittings are secure and use tubing with a small internal diameter. |
| Broad Peaks | 1. Column contamination or degradation.2. High extra-column volume.3. Sample solvent incompatible with the mobile phase. | 1. Flush the column with a strong solvent or replace the column if necessary.2. Minimize the length and diameter of tubing between the injector, column, and detector.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a column oven to maintain a constant temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Separation
This protocol outlines a general starting point for the analytical separation of this compound isomers.
1. Instrumentation and Columns:
-
HPLC system with a UV or MS detector.
-
Recommended columns for initial screening:
2. Mobile Phase Preparation:
-
Reversed-Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile or Methanol (HPLC grade)
-
Start with a gradient elution from 50% B to 100% B over 30 minutes.
-
-
Chiral (Normal Phase):
-
Solvent A: Hexane or Heptane (HPLC grade)
-
Solvent B: Isopropanol or Ethanol (HPLC grade)
-
Start with an isocratic elution of 90:10 (A:B).
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25 °C (can be varied between 10-40 °C for optimization).
-
Detection: UV at a suitable wavelength (e.g., 240 nm) or MS.
4. Data Analysis:
-
Assess the resolution between the isomer peaks. A resolution value of >1.5 is desired for baseline separation.
-
Optimize the mobile phase composition and gradient profile to improve resolution.
Protocol 2: Preparative HPLC for Isomer Isolation
This protocol describes the scale-up from an analytical method to a preparative method for isolating individual isomers.
1. Method Development and Optimization:
-
Start with the optimized analytical method.
-
Perform a loading study at the analytical scale to determine the maximum sample amount that can be injected without significant loss of resolution.
2. Preparative System and Column:
-
Use a preparative HPLC system with a higher flow rate capacity and a larger column (e.g., 20-50 mm ID).
-
The stationary phase of the preparative column should be the same as the analytical column.
3. Scale-Up Calculations:
-
Adjust the flow rate based on the cross-sectional area of the preparative column compared to the analytical column.
-
Increase the injection volume proportionally to the column volume.
4. Fraction Collection:
-
Use an automated fraction collector triggered by UV signal or time windows.
-
Collect narrow fractions across the eluting peaks to maximize the purity of the isolated isomers.
5. Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each isomer.
-
Pool the pure fractions and evaporate the solvent to obtain the isolated isomer.
Visualizations
References
Technical Support Center: Scaling Up Production of 20-Spirox-4-ene-3,20-dione
Disclaimer: The compound "20-Spirox-4-ene-3,20-dione" is not widely documented in publicly available scientific literature. This guide is based on established principles for the synthesis of analogous steroidal spiroketals, such as the 20-spiroxane series, and is intended to provide general guidance. Researchers should adapt these protocols based on their specific substrate and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the spiroketalization step?
A1: The most critical parameters are reaction temperature, moisture control, and the choice of catalyst. Overheating can lead to side reactions and decomposition. Strict anhydrous conditions are often necessary to prevent hydrolysis of intermediates and to ensure the efficiency of many catalysts. The catalyst, whether acid or metal-based, must be chosen based on the specific functionalities present in the steroid backbone to avoid unwanted side reactions.
Q2: I am observing low yields of the desired spiroketal. What are the common causes?
A2: Low yields in spiroketal synthesis can stem from several factors. Incomplete conversion of the starting material is a primary reason, which may require optimizing reaction time or temperature. The formation of stable side products, such as elimination or rearrangement products, can also significantly reduce the yield. Additionally, degradation of the product during workup or purification is a common issue that may necessitate milder conditions.
Q3: How can I effectively purify the final this compound product?
A3: Purification of steroidal spiroketals is typically achieved through column chromatography on silica gel.[1] The choice of eluent system is crucial for good separation from nonpolar byproducts and polar starting materials. Recrystallization from a suitable solvent system, such as methanol, ethanol, or ethyl acetate/hexane, can be an effective final step to obtain a highly pure product.[2] For complex mixtures, preparative HPLC may be required.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes. Many reagents used in steroid synthesis are hazardous. For instance, strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts, often used in modern spiroketalization reactions, can be pyrophoric and should be handled under an inert atmosphere.[3][4] Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood.
Q5: Can I use a different starting material than the one suggested in the protocol?
A5: While the general principles of the synthesis may apply to different starting materials, any change will likely require significant re-optimization of the reaction conditions. The reactivity of the steroid core and the nature of its substituents can influence the outcome of each step. It is recommended to start with small-scale pilot reactions to test the feasibility of a new starting material.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion in Spiroketalization | 1. Inactive catalyst. 2. Presence of moisture. 3. Insufficient reaction time or temperature. 4. Steric hindrance around the reaction center. | 1. Use a fresh batch of catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Consider a less sterically demanding catalyst or a different synthetic route. |
| Formation of Multiple Products | 1. Side reactions such as elimination, epimerization, or rearrangement. 2. Non-selective reaction conditions. | 1. Lower the reaction temperature. 2. Use a more selective catalyst or reagent. 3. Analyze byproducts to understand the competing reaction pathways and adjust the strategy accordingly. |
| Product Decomposition During Workup | 1. Use of strong acids or bases. 2. Exposure to high temperatures for extended periods. | 1. Use a buffered aqueous solution for quenching. 2. Perform extractions and solvent removal at reduced temperature (e.g., using a rotary evaporator with a water bath at 30-40°C). |
| Difficulty in Product Purification | 1. Co-elution of product with impurities during chromatography. 2. Product is an oil and does not crystallize. | 1. Try a different solvent system for chromatography or use a different stationary phase (e.g., alumina). 2. Attempt to form a crystalline derivative for purification, which can be later cleaved to yield the pure product. If the product is an oil, use high-vacuum techniques to remove residual solvent. |
Experimental Protocols
The following protocols outline a potential synthetic route to a 20-spiroxane steroid, which can serve as a model for the production of this compound.
Protocol 1: Palladium-Catalyzed Spiroketalization of a Steroidal Alkyne-diol
This protocol is adapted from modern synthetic methods for the creation of steroidal spiroketals.[3][4]
Step 1: Synthesis of the Steroidal Alkyne-diol Precursor
-
Dissolve the starting steroid (e.g., a 20-keto steroid) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add a solution of an appropriate alkynyl lithium or Grignard reagent (e.g., lithiated propyne) dropwise over 30 minutes.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkyne-diol precursor.
Step 2: Spiroketalization
-
To a solution of the alkyne-diol precursor in anhydrous acetonitrile, add the palladium catalyst (e.g., PdCl₂(MeCN)₂).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 20-spiroxane steroid.
| Parameter | Value |
| Solvent | Anhydrous Acetonitrile |
| Catalyst Loading | 5-10 mol% |
| Temperature | 20-25°C |
| Typical Yield | 70-90% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of a 20-spiroxane steroid.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the spiroketalization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Palladium catalyzed synthesis of benzannulated steroid spiroketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium catalyzed synthesis of benzannulated steroid spiroketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 20-Spirox-4-ene-3,20-dione Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Spirox-4-ene-3,20-dione and related steroidal spiroketals. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the stability of the 20-spiroxane moiety?
A1: The 20-spiroxane group, a type of spiroketal, is highly sensitive to acidic conditions.[1] Even mild acidic environments can catalyze the hydrolysis of the spiroketal, leading to the opening of one or both rings and the formation of a dihydroxy ketone precursor. Therefore, maintaining neutral or slightly basic conditions during workup and purification is crucial.
Q2: Can I use protic solvents for the synthesis and purification of this compound?
A2: While some steps might tolerate protic solvents, it is generally advisable to use aprotic solvents to minimize the risk of spiroketal hydrolysis, especially if any acidic impurities are present. For chromatography, it is recommended to use neutral or buffered solvent systems.
Q3: What are the expected challenges in the stereochemical control at the C-20 spirocenter?
A3: Achieving high stereoselectivity at the spirocenter can be challenging. The formation of the thermodynamically favored isomer is common, especially under equilibrium conditions (acid-catalyzed spiroketalization).[1] To obtain a specific, kinetically favored stereoisomer, carefully controlled reaction conditions and potentially the use of specialized catalysts may be necessary.
Q4: Are there any specific safety precautions I should take when working with reagents for spiroketal synthesis?
A4: The synthesis of spiroketals may involve strong acids or bases, dehydrating agents, and organometallic reagents, depending on the chosen synthetic route. Always consult the Safety Data Sheet (SDS) for each reagent and follow standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE).
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Use a more effective catalyst or a higher catalyst loading. |
| Decomposition of starting material | - Lower the reaction temperature. - Use a milder catalyst. - Ensure all reagents and solvents are pure and dry. |
| Spiroketal hydrolysis during workup | - Use a neutral or slightly basic aqueous solution for quenching and extraction (e.g., saturated sodium bicarbonate solution). - Minimize the duration of the aqueous workup. |
| Suboptimal stoichiometry | - Carefully re-evaluate and optimize the molar ratios of reactants and catalysts. |
Problem 2: Product Decomposition During Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Acidic silica gel in column chromatography | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the pure eluent. - Use alternative neutral stationary phases like alumina (neutral or basic grade). |
| Trace acid in solvents | - Use freshly distilled or high-purity solvents. - Consider adding a small amount of a non-nucleophilic base (e.g., proton sponge) to the solvent if compatible with the product. |
| Prolonged exposure to heat | - Use rotary evaporation at the lowest possible temperature to remove solvents. - Store the purified product at low temperatures, under an inert atmosphere if necessary. |
Problem 3: Unexpected Peaks in Spectroscopic Analysis (NMR, MS)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of stereoisomers | - Compare the spectroscopic data with literature values for known isomers. - Employ advanced NMR techniques (e.g., NOESY, ROESY) to determine the relative stereochemistry. - Attempt to separate the isomers using high-performance liquid chromatography (HPLC) with a suitable column and eluent system. |
| Unreacted starting material or intermediates | - Compare the signals with the spectra of the starting materials. - Re-purify the product. |
| Hydrolysis product (dihydroxy ketone) | - Look for characteristic signals of two hydroxyl groups and a ketone in the NMR and IR spectra. - The mass spectrum should show a molecular ion corresponding to the addition of a water molecule to the product. |
| Byproducts from side reactions | - Analyze the spectroscopic data to propose potential structures for the byproducts. - Adjust reaction conditions (temperature, reaction time, catalyst) to minimize side reactions. |
Experimental Protocols
General Procedure for Acid-Catalyzed Spiroketalization
This protocol describes a general method for the synthesis of a steroidal spiroketal from a dihydroxy ketone precursor. Note: This is a generalized procedure and may require optimization for this compound.
-
Preparation of the Reaction Mixture:
-
Dissolve the dihydroxy ketone precursor in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or scandium triflate). The choice and amount of acid should be optimized.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by column chromatography on neutralized silica gel or alumina, using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
References
avoiding degradation of 20-Spirox-4-ene-3,20-dione during storage
This technical support center provides guidance on avoiding the degradation of 20-Spirox-4-ene-3,20-dione during storage. The information is based on the general properties of steroidal compounds with similar structural features, such as the 4-ene-3,20-dione moiety and spiro-lactones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on related steroidal structures, the primary factors contributing to degradation are exposure to light, elevated temperatures, high humidity, and extreme pH conditions.[1][2] Oxidation is also a common degradation pathway for steroids.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store the compound in a controlled cold environment, such as a refrigerator (2°C to 8°C) or a freezer (-20°C).[3] For short-term storage, a cool and dark place, protected from temperature fluctuations, is advisable.[4] Always refer to the manufacturer's specific recommendations if available.
Q3: How does light exposure affect the stability of this compound?
A3: Steroids containing a 4-ene-3-one system are often susceptible to photo-degradation. Exposure to UV or ambient light can lead to oxidation and other photochemical reactions, resulting in the formation of impurities. Therefore, it is crucial to store the compound in a light-protected container (e.g., amber vials).
Q4: Is this compound sensitive to humidity?
A4: Yes, many active pharmaceutical ingredients (APIs) are sensitive to humidity.[3] Moisture can facilitate hydrolytic degradation, especially if the compound has ester or lactone functionalities. It is recommended to store the compound in a tightly sealed container in a dry environment. The use of desiccants can also be considered.
Q5: What are the visible signs of degradation?
A5: Visual indicators of degradation can include a change in color, caking of the powder, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing (e.g., HPLC) is necessary to confirm the purity and integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of the compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure, humidity). 2. Perform analytical testing (e.g., HPLC, mass spectrometry) to assess purity. 3. If degradation is confirmed, discard the old stock and obtain a new, properly stored batch. |
| Change in the physical appearance of the compound (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. Immediately move the compound to recommended storage conditions. 2. Do not use the material for experimental purposes. 3. Contact the supplier for a replacement or further instructions. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Compare the chromatogram to a reference standard if available. 2. Based on the peak profile, it may be possible to identify the nature of the degradation (see potential degradation pathways below). 3. Review and optimize storage and handling procedures to prevent further degradation. |
Potential Degradation Pathways
The 4-ene-3,20-dione structure is susceptible to several degradation pathways. The following diagram illustrates hypothetical degradation routes for this compound based on known steroid degradation.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with 50% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the stability of the compound under various stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and then analyzing the resulting degradation products by HPLC.
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Conditions: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Stress: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose the solid compound to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, and then analyze all samples by HPLC to observe the extent of degradation and the formation of new peaks.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to 8°C Short-term: Cool, controlled room temperature | To minimize thermal degradation and oxidation.[3] |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent photo-degradation. |
| Humidity | Store in a tightly sealed container in a dry environment. Use of a desiccant is recommended. | To prevent hydrolysis.[1] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |
Logical Workflow for Stability Investigation
The following diagram outlines a logical workflow for investigating the stability of this compound.
Caption: Workflow for stability assessment of this compound.
References
Validation & Comparative
Comparative Analysis of Spironolactone and its Analog Drospirenone: A Guide for Researchers
A detailed comparison of the mineralocorticoid and androgen receptor antagonist activities of spironolactone and its structurally related analog, drospirenone. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Spironolactone is a well-established steroidal anti-mineralocorticoid and anti-androgen used in a variety of clinical applications. The compound "20-Spirox-4-ene-3,20-dione" does not correspond to a recognized chemical entity in scientific literature. However, its nomenclature suggests a structural similarity to spironolactone. This guide, therefore, provides a comparative analysis of spironolactone and a closely related, clinically relevant analog, drospirenone. Drospirenone, a fourth-generation progestin derived from spironolactone, also possesses potent anti-mineralocorticoid and anti-androgenic properties.[1][2][3][4] This document aims to provide a comprehensive comparison of their activities, supported by experimental data, to aid researchers in their understanding and potential applications of these compounds.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing the biological activities of spironolactone and drospirenone.
| Compound | Mineralocorticoid Receptor (MR) Binding Affinity (Ki, nM) | Androgen Receptor (AR) Binding Affinity (Ki, nM) | Progesterone Receptor (PR) Binding Affinity (Ki, nM) | Glucocorticoid Receptor (GR) Binding Affinity (Ki, nM) | Reference |
| Spironolactone | 24 | 213 | >1000 | >1000 | Fuhrmann et al., 1995 |
| Drospirenone | 10 | 435 | 42 | >1000 | Fuhrmann et al., 1995 |
| Parameter | Spironolactone | Drospirenone | Fold Difference (Drospirenone vs. Spironolactone) | Reference |
| Antimineralocorticoid Potency (in vivo, rats) | 1 | ~8 | 8x more potent | Losert et al., 1985 |
| Equivalent Antimineralocorticoid Dose (human) | 20-25 mg | 3 mg | ~6.7-8.3x more potent | Oelkers et al., 1991 |
| Antiandrogenic Potency (in vivo, rats) | Less Potent | More Potent | - | Muhn et al., 1995[5] |
Mechanism of Action: A Comparative Overview
Both spironolactone and drospirenone exert their primary effects by competitively antagonizing the mineralocorticoid receptor (MR) and the androgen receptor (AR).
Mineralocorticoid Receptor Antagonism: In epithelial tissues, such as the distal tubules of the kidney, aldosterone (a potent mineralocorticoid) binds to the MR, leading to the transcription of genes involved in sodium and water retention and potassium excretion. By blocking the MR, both spironolactone and drospirenone inhibit the actions of aldosterone, resulting in a diuretic and natriuretic effect, while sparing potassium.
Androgen Receptor Antagonism: In tissues responsive to androgens, such as the skin and prostate, testosterone and its more potent metabolite dihydrotestosterone (DHT) bind to the AR, mediating androgenic effects. Spironolactone and drospirenone competitively inhibit this binding, thereby exerting their anti-androgenic effects.
Figure 1: Signaling pathway of MR and AR and their inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of spironolactone and drospirenone.
Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay is used to determine the binding affinity of a test compound (e.g., spironolactone, drospirenone) to a specific receptor (e.g., MR, AR) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosolic fractions from tissues expressing the target receptor (e.g., rat ventral prostate for AR, rat kidney for MR) or recombinant human receptors.
-
Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [³H]-R1881 for AR, [³H]-aldosterone for MR).
-
Test Compounds: Spironolactone and drospirenone.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor Cytosol: Tissues are homogenized in ice-cold assay buffer and centrifuged at high speed to obtain the cytosolic fraction containing the soluble receptors.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is passed through a filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Figure 2: Experimental workflow for receptor binding assays.
Conclusion
Drospirenone, a spironolactone analog, demonstrates a significantly higher potency as a mineralocorticoid receptor antagonist compared to its parent compound. While both compounds exhibit anti-androgenic activity, drospirenone is reported to be more potent in this regard as well. The provided data and experimental protocols offer a foundation for researchers to further investigate the nuanced differences and potential therapeutic applications of these important steroidal antagonists. The selection of either compound for research or development purposes should be guided by the specific desired activity profile and therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Drospirenone - Wikipedia [en.wikipedia.org]
- 4. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
biological efficacy of 20-Spirox-4-ene-3,20-dione compared to other mineralocorticoid receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for comparing the biological efficacy of mineralocorticoid receptor (MR) antagonists. While direct experimental data for the novel compound 20-Spirox-4-ene-3,20-dione is not publicly available, this document outlines the essential experimental protocols and data presentation standards for its evaluation against established MR antagonists: spironolactone, eplerenone, and finerenone. By presenting the known efficacy data for these established drugs, this guide serves as a valuable resource for researchers seeking to characterize novel MR antagonists and understand their potential therapeutic advantages.
Introduction
The mineralocorticoid receptor (MR) is a nuclear hormone receptor that plays a crucial role in regulating electrolyte balance, blood pressure, and inflammation. Inappropriate activation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic kidney disease. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone and other mineralocorticoids, thereby providing therapeutic benefits in these conditions.
The first-generation MRA, spironolactone, is a potent antagonist but is non-selective, leading to side effects such as gynecomastia due to its interaction with other steroid receptors.[1] Eplerenone, a second-generation MRA, offers improved selectivity for the MR, reducing the incidence of hormonal side effects.[1][2][3] Finerenone, a more recently developed non-steroidal MRA, exhibits high potency and selectivity, with a different tissue distribution profile compared to its steroidal counterparts.[1][4]
The evaluation of a novel MRA, such as this compound, requires a systematic comparison of its biological efficacy with these established agents. This guide details the standard methodologies for such a comparison, focusing on in vitro potency and selectivity, as well as in vivo efficacy in relevant disease models.
Mineralocorticoid Receptor Signaling Pathway
The canonical signaling pathway of the mineralocorticoid receptor involves its activation by aldosterone, leading to the transcription of target genes. MRAs competitively inhibit this process.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Comparative In Vitro Efficacy
The initial characterization of a novel MRA involves determining its binding affinity and functional antagonist potency at the MR. Furthermore, its selectivity against other steroid receptors is a critical determinant of its potential side-effect profile.
Receptor Binding Affinity and Functional Potency
The binding affinity (Ki) and the concentration required for 50% inhibition of a functional response (IC50) are key parameters for quantifying the potency of an MRA.
| Compound | MR Binding Affinity (Ki, nM) | MR Antagonist Potency (IC50, nM) |
| This compound | Data not available | Data not available |
| Spironolactone | ~2.6 | ~24 |
| Eplerenone | ~100 | ~100 |
| Finerenone | ~10 | ~18 |
Note: Ki and IC50 values can vary depending on the specific assay conditions.
Selectivity Profile
The selectivity of an MRA for the MR over other steroid receptors, such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR), is crucial for minimizing off-target effects.
| Compound | MR (IC50, nM) | AR (IC50, nM) | PR (IC50, nM) | GR (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Spironolactone | ~24 | ~77 | ~100-200 | >1000 |
| Eplerenone | ~100 | >1000 | >1000 | >1000 |
| Finerenone | ~18 | >10000 | >10000 | >10000 |
Note: Higher IC50 values indicate lower affinity and thus greater selectivity.[1][2]
Experimental Protocols
To determine the data presented in the tables above, standardized in vitro and in vivo experimental protocols are employed.
In Vitro Assays
A generalized workflow for the in vitro evaluation of a novel MRA is depicted below.
Caption: In Vitro Evaluation Workflow for a Novel MRA.
Objective: To determine the binding affinity (Ki) of the test compound for the mineralocorticoid receptor.
Methodology:
-
Receptor Source: Human recombinant MR expressed in a suitable cell line (e.g., Sf9 insect cells or mammalian cells).[5]
-
Radioligand: A radiolabeled ligand with high affinity for the MR, typically [³H]-aldosterone or [³H]-spironolactone.
-
Procedure:
-
A constant concentration of the radioligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (and a reference compound) are added to compete for binding.
-
After reaching equilibrium, bound and unbound radioligand are separated (e.g., by filtration).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist potency (IC50) of the test compound.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO-K1) co-transfected with an MR expression vector and a reporter gene construct. The reporter construct contains a promoter with mineralocorticoid response elements (MREs) driving the expression of a reporter protein (e.g., luciferase).[6][7][8][9]
-
Procedure:
-
Cells are plated and treated with a fixed, sub-maximal concentration of an MR agonist (e.g., aldosterone).
-
Increasing concentrations of the test compound (and a reference antagonist) are added simultaneously.
-
After an incubation period (typically 18-24 hours), the cells are lysed, and the reporter protein activity (e.g., luminescence for luciferase) is measured.
-
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Models
To assess the therapeutic potential of a novel MRA, its efficacy is evaluated in animal models of diseases where MR activation is pathogenic.
Objective: To evaluate the effect of the test compound on blood pressure and markers of kidney damage.
Animal Model: Spontaneously Hypertensive Rats (SHR) or uninephrectomized rats on a high-salt diet treated with a mineralocorticoid (e.g., deoxycorticosterone acetate - DOCA-salt model).[3]
Parameters Measured:
-
Blood Pressure: Measured by telemetry or tail-cuff plethysmography.
-
Renal Function: Urinary albumin-to-creatinine ratio (UACR), serum creatinine, and blood urea nitrogen (BUN).
-
Histopathology: Evaluation of kidney tissue for fibrosis and inflammation.
Objective: To assess the ability of the test compound to prevent or reverse adverse cardiac remodeling.
Animal Model: Models of pressure overload (e.g., transverse aortic constriction - TAC) or mineralocorticoid-induced cardiac injury.
Parameters Measured:
-
Cardiac Function: Echocardiography or magnetic resonance imaging (MRI) to assess left ventricular ejection fraction (LVEF), wall thickness, and chamber dimensions.[10]
-
Fibrosis: Histological analysis of cardiac tissue (e.g., Masson's trichrome or Picrosirius red staining) to quantify collagen deposition.
-
Biomarkers: Measurement of cardiac stress markers (e.g., NT-proBNP) and fibrotic markers (e.g., procollagen type I and III).
Conclusion
The development of novel mineralocorticoid receptor antagonists with improved efficacy and safety profiles is an important goal in cardiovascular and renal medicine. The systematic evaluation of new chemical entities, such as this compound, using the standardized in vitro and in vivo methodologies outlined in this guide is essential for their preclinical characterization. A direct comparison of binding affinity, functional potency, selectivity, and in vivo efficacy against established MRAs like spironolactone, eplerenone, and finerenone will elucidate the potential clinical advantages of a novel compound and guide its further development. While data for this compound is not yet available, this guide provides the roadmap for its comprehensive biological evaluation.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of recombinant human Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Mineralocorticoid Receptor (MR) trans-Activation of Inflammatory AP-1 Signaling: DEPENDENCE ON DNA SEQUENCE, MR CONFORMATION, AND AP-1 FAMILY MEMBER EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Aldosterone Blocking Effects of 20-Spirox-4-ene-3,20-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the aldosterone blocking effects of the novel compound 20-Spirox-4-ene-3,20-dione. Due to the limited publicly available data on this specific molecule, this document serves as a comparative template, outlining the necessary experimental protocols and data presentation formats by drawing comparisons with well-established aldosterone antagonists, spironolactone and eplerenone.
Introduction to Aldosterone and its Antagonists
Aldosterone is a mineralocorticoid hormone produced by the adrenal glands that plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] It acts by binding to the mineralocorticoid receptor (MR) in the kidneys, leading to sodium and water retention and potassium excretion.[1][3][4] Overactivation of the renin-angiotensin-aldosterone system (RAAS) and subsequent excessive aldosterone levels can contribute to various cardiovascular and renal diseases, including hypertension and heart failure.[2][5]
Aldosterone antagonists, also known as mineralocorticoid receptor antagonists (MRAs), are a class of drugs that block the effects of aldosterone.[3][6] They are used to treat conditions such as high blood pressure and heart failure by promoting the excretion of salt and water while conserving potassium.[3] Spironolactone and eplerenone are two widely used steroidal MRAs.[1][4] While effective, spironolactone can cause side effects due to its non-selective binding to other steroid receptors.[3][4] Eplerenone is more selective for the MR, resulting in fewer side effects.[4][7][8]
Comparative Data on Aldosterone Blocking Effects
To validate the efficacy of this compound, its performance should be benchmarked against established MRAs. The following tables provide a template for presenting comparative data.
Table 1: In Vitro Mineralocorticoid Receptor Binding Affinity
| Compound | IC50 (nM) for Human Mineralocorticoid Receptor | Selectivity vs. Androgen Receptor | Selectivity vs. Progesterone Receptor | Selectivity vs. Glucocorticoid Receptor |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Spironolactone | 24 | Low | Low | Moderate |
| Eplerenone | 990 | High | High | High |
IC50 values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the receptor. Lower IC50 indicates higher binding affinity. Selectivity is expressed as a ratio of IC50 values (IC50 for other steroid receptors / IC50 for MR). A higher ratio indicates greater selectivity.
Table 2: In Vivo Effects on Urinary Electrolyte Excretion in a Rat Model
| Treatment Group (n=8) | Dose (mg/kg) | Urinary Sodium Excretion (µmol/24h) | Urinary Potassium Excretion (µmol/24h) | Urinary Na+/K+ Ratio |
| Vehicle Control | - | [Baseline Value] | [Baseline Value] | [Baseline Value] |
| Aldosterone (1 µg/h) | - | [Value] | [Value] | [Value] |
| Aldosterone + this compound | [Dose 1] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| [Dose 2] | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| Aldosterone + Spironolactone | 20 | [Comparative Value] | [Comparative Value] | [Comparative Value] |
| Aldosterone + Eplerenone | 20 | [Comparative Value] | [Comparative Value] | [Comparative Value] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the human mineralocorticoid receptor compared to other steroid receptors.
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified recombinant human mineralocorticoid, androgen, progesterone, and glucocorticoid receptors.
-
Radioligand Binding: Use a radiolabeled ligand specific for each receptor (e.g., [³H]-aldosterone for MR).
-
Competition Assay: Incubate the receptor preparation with the radioligand and increasing concentrations of the test compound (this compound), spironolactone, or eplerenone.
-
Detection: Measure the amount of radioligand bound to the receptor at each concentration of the test compound using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by performing a non-linear regression analysis of the competition binding data.
In Vivo Assessment of Aldosterone Antagonism
Objective: To evaluate the ability of this compound to reverse the effects of aldosterone on urinary electrolyte excretion in an animal model.
Methodology:
-
Animal Model: Use adrenalectomized male Sprague-Dawley rats to eliminate endogenous aldosterone production.
-
Treatment Groups: Acclimate rats in metabolic cages for urine collection. Divide them into treatment groups as outlined in Table 2.
-
Drug Administration: Administer aldosterone via continuous subcutaneous infusion using osmotic mini-pumps. Administer the test compound and reference drugs orally or via injection.
-
Urine Collection: Collect urine over a 24-hour period.
-
Electrolyte Measurement: Measure urinary sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total urinary excretion of sodium and potassium and the urinary Na+/K+ ratio. Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).
Visualizing Pathways and Workflows
Aldosterone Signaling Pathway
Caption: Aldosterone signaling pathway in a kidney tubular cell.
Experimental Workflow for Validating a Novel Aldosterone Antagonist
References
- 1. Aldosterone and aldosterone receptor antagonists in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What are Aldosterone antagonists and how do they work? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. How Do Aldosterone Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Spirocyclic Steroidal Mineralocorticoid Receptor Antagonists
A Comparative Guide for Drug Development Professionals
The quest for potent and selective mineralocorticoid receptor (MR) antagonists is a cornerstone of cardiovascular and renal drug discovery. The 20-Spirox-4-ene-3,20-dione scaffold represents a key pharmacophore in the design of these agents, with spironolactone serving as a foundational, albeit non-selective, example. This guide provides a comparative analysis of the structure-activity relationships (SAR) of spirocyclic steroidal MR antagonists, offering insights supported by experimental data to inform the design of next-generation therapeutics with improved potency and selectivity.
Comparative Biological Activity of Spirolactone Analogs
The affinity of spirocyclic steroids for the mineralocorticoid receptor is highly sensitive to substitutions on the steroid backbone. The following table summarizes the relative binding affinity (RBA) of key spironolactone analogs for the rat kidney mineralocorticoid receptor, with aldosterone as the reference compound (RBA = 100).
| Compound | Modification from Spironolactone | Relative Binding Affinity (RBA) vs. Aldosterone | In Vivo Antialdosterone Activity (Spironolactone = 100%) |
| Spironolactone | - | 24 | 100 |
| Prorenone | 6,7-β-methylene instead of 7α-thioacetyl | 36.5 | 141 |
| Canrenone | Δ6-des-thioacetyl | 8 | 58 |
| 7α-Thiopropionyl-spironolactone | 7α-thiopropionyl instead of 7α-thioacetyl | 20 | 125 |
| 1,2-dihydro-spironolactone | Saturation of 1,2-double bond | 10 | 60 |
Data compiled from multiple sources.
Unraveling the Signaling Pathway of Mineralocorticoid Receptor Antagonists
Mineralocorticoid receptor antagonists exert their effects by competitively inhibiting the binding of aldosterone to the MR in the cytoplasm. This prevents the receptor's conformational change, nuclear translocation, and subsequent modulation of gene expression.
Caption: Mineralocorticoid receptor signaling and antagonism.
Key Structure-Activity Relationship Insights
The development of potent spirolactone-based MR antagonists has yielded several key SAR principles:
-
The Spirolactone Ring: The γ-lactone ring at the C-17 position is crucial for antagonist activity.
-
Substitutions at C-7: Modifications at the 7α-position significantly impact potency and metabolic stability. The thioacetyl group of spironolactone, for instance, is a key contributor to its activity but also to the formation of active metabolites. Replacing it with a 6,7-β-methylene group, as seen in prorenone, can enhance both receptor affinity and in vivo activity.[1]
-
Modifications at C-6 and C-7: Introduction of unsaturation at the C-6/C-7 positions generally leads to a decrease in both in vitro and in vivo activity compared to spironolactone.[1]
-
D-Ring Modifications: The introduction of a methyl group on the D-ring of the steroid nucleus results in a significant reduction in both in vitro binding affinity and in vivo antagonist activity.[1]
Experimental Protocols
A robust evaluation of novel this compound analogs and other spirocyclic steroids requires a combination of in vitro and in vivo assays.
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the mineralocorticoid receptor.
Methodology:
-
Receptor Source: Cytosol prepared from the kidneys of adrenalectomized rats is a common source of mineralocorticoid receptors.
-
Radioligand: [3H]-Aldosterone is used as the radiolabeled ligand.
-
Assay Procedure:
-
A constant concentration of [3H]-Aldosterone is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
To differentiate between binding to MR and glucocorticoid receptors (GR), a saturating concentration of a selective glucocorticoid (e.g., RU-28362) is included to block binding to GR.
-
Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.
-
After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption).
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-Aldosterone) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference antagonist like spironolactone.
In Vivo Antimineralocorticoid Activity Assay
Objective: To assess the ability of a test compound to antagonize the effects of aldosterone in a living organism.
Methodology:
-
Animal Model: Adrenalectomized male rats are typically used.
-
Procedure:
-
The rats are administered the test compound or vehicle.
-
Subsequently, a standardized dose of aldosterone is administered to induce an antinatriuretic and kaliuretic effect (retention of sodium and excretion of potassium).
-
Urine is collected over a defined period, and the concentrations of sodium and potassium are measured.
-
-
Data Analysis: The ability of the test compound to reverse the aldosterone-induced changes in the urinary Na+/K+ ratio is quantified. The dose-response relationship is established to determine the potency of the antagonist.
The following diagram illustrates a general workflow for the screening and evaluation of novel MR antagonists.
Caption: Workflow for the discovery of novel MR antagonists.
Conclusion
The structure-activity relationship of spirocyclic steroidal mineralocorticoid receptor antagonists is a well-explored area that continues to provide a basis for the design of new drugs. While specific data on a broad range of this compound analogs is not extensively available in the public domain, the principles derived from the study of spironolactone and its derivatives offer a clear roadmap for medicinal chemists. The key to developing superior MR antagonists lies in fine-tuning the substitutions on the steroidal backbone to maximize affinity for the MR while minimizing interactions with other steroid receptors, thereby improving the selectivity and safety profile of these important therapeutic agents.
References
A Comparative Analysis of the In Vivo Effects of Finerenone and 20-Spirox-4-ene-3,20-dione
A notable disparity in available research exists between finerenone, a well-characterized non-steroidal mineralocorticoid receptor antagonist, and 20-Spirox-4-ene-3,20-dione. Extensive clinical trial data support the in vivo efficacy and safety of finerenone in cardiovascular and renal diseases. In contrast, a comprehensive search of scientific literature and databases did not yield any specific in vivo experimental data for this compound. Consequently, this guide provides a detailed overview of the in vivo effects of finerenone, alongside a clear acknowledgment of the absence of such data for this compound.
Finerenone: A Profile of a Non-Steroidal Mineralocorticoid Receptor Antagonist
Finerenone is a selective, non-steroidal antagonist of the mineralocorticoid receptor (MR).[1][2][3] Its mechanism of action involves blocking the binding of aldosterone and cortisol to the MR, thereby inhibiting the downstream signaling pathways that contribute to inflammation and fibrosis in the heart and kidneys.[1][4][5] Unlike steroidal MRAs such as spironolactone and eplerenone, finerenone exhibits a higher selectivity for the MR and a unique binding mode, which is thought to contribute to its distinct pharmacological profile and potentially a better safety profile, particularly concerning the risk of hyperkalemia and sexual side effects.[1][2][4][6]
In Vivo Effects of Finerenone
The in vivo effects of finerenone have been extensively studied in large-scale clinical trials, primarily in patients with chronic kidney disease (CKD) and type 2 diabetes (T2D), as well as in patients with heart failure.
Renal and Cardiovascular Benefits:
Clinical trials such as FIDELIO-DKD and FIGARO-DKD have demonstrated that finerenone significantly reduces the risk of kidney disease progression and cardiovascular events in patients with CKD and T2D.[4][5][7] Specifically, finerenone has been shown to lower the urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage.[2][4] In the FIDELIO-DKD trial, finerenone reduced the composite primary outcome of kidney failure, a sustained decrease of at least 40% in estimated glomerular filtration rate (eGFR) from baseline, or renal death.[4]
The FINEARTS-HF trial investigated the effects of finerenone in patients with heart failure with mildly reduced or preserved ejection fraction.[6] The findings from this trial indicated that finerenone reduced the composite outcome of cardiovascular death and total heart failure events.
Anti-inflammatory and Anti-fibrotic Effects:
Preclinical studies in animal models have shown that finerenone reduces cardiac fibrosis and improves left ventricular diastolic function.[2] These effects are attributed to its ability to inhibit MR-mediated pro-inflammatory and pro-fibrotic gene expression.[3][5] By blocking these pathways, finerenone helps to attenuate tissue remodeling and preserve organ function in the kidneys and heart.[3][5]
Quantitative Data on Finerenone's In Vivo Effects
| Clinical Trial | Patient Population | Key Efficacy Endpoints | Key Safety Findings |
| FIDELIO-DKD | Patients with chronic kidney disease and type 2 diabetes | - Reduced risk of the primary composite kidney outcome (kidney failure, sustained ≥40% eGFR decrease, or renal death) by 18% compared to placebo (HR 0.82; 95% CI 0.73–0.93).[4] - Reduced risk of the key secondary composite cardiovascular outcome (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure) by 14% compared to placebo (HR 0.86; 95% CI 0.75–0.99). | - Higher incidence of hyperkalemia compared to placebo, but low rates of discontinuation due to hyperkalemia.[4] |
| FIGARO-DKD | Patients with chronic kidney disease and type 2 diabetes | - Reduced risk of the primary composite cardiovascular outcome (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure) by 13% compared to placebo (HR 0.87; 95% CI 0.76–0.98). | - Similar to FIDELIO-DKD, a higher incidence of hyperkalemia was observed with finerenone compared to placebo, with low discontinuation rates. |
| FINEARTS-HF | Patients with symptomatic heart failure with mildly reduced or preserved ejection fraction (LVEF ≥40%) | - Reduced risk of the primary composite outcome of cardiovascular death or total worsening heart failure events by 16% compared to placebo (p=0.007).[6] | - The risk-benefit profile appeared favorable across different levels of kidney function, though hyperkalemia risk increased in patients with lower eGFR. |
This compound: An Overview of Available Information
A comprehensive search of the scientific literature revealed no specific in vivo studies detailing the pharmacological effects of this compound. The available information is primarily related to its chemical synthesis and the biological activities of structurally related compounds.
The core structure, "pregn-4-ene-3,20-dione," is the backbone of progesterone, a naturally occurring steroid hormone. Modifications to this structure can lead to a wide range of biological activities. The "spirox" component indicates a spirocyclic modification at position 20. While some spiroketal-containing compounds have been investigated for activities such as antitumor effects, this provides no direct evidence for the in vivo effects of this compound.
Without any experimental data, it is not possible to provide a comparison of its in vivo effects with finerenone. Any potential activity, such as mineralocorticoid receptor modulation, would be purely speculative and would require experimental validation.
Experimental Protocols
Finerenone Clinical Trial Protocol (FIDELIO-DKD - Representative Example)
Study Design: Randomized, double-blind, placebo-controlled, multicenter, international Phase 3 clinical trial.[4]
Patient Population: Approximately 5,700 patients with chronic kidney disease and type 2 diabetes. Key inclusion criteria included an eGFR of 25 to <75 mL/min/1.73 m², a UACR of 30 to 5000 mg/g, and treatment with a renin-angiotensin system (RAS) inhibitor at the maximum tolerated labeled dose.
Intervention: Patients were randomized to receive either finerenone (10 mg or 20 mg once daily, based on eGFR) or a matching placebo.
Primary Outcome: A composite of kidney failure (defined as end-stage kidney disease or a sustained decrease in eGFR to <15 mL/min/1.73 m²), a sustained decrease of at least 40% in eGFR from baseline over at least 4 weeks, or death from renal causes.[4]
Secondary Outcomes: A key secondary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
Statistical Analysis: Time-to-event analysis was used to compare the finerenone and placebo groups for the primary and secondary outcomes.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A New Synthetic Spiroketal: Studies on Antitumor Activity on Murine Melanoma Model In Vivo and Mechanism of Action In V… [ouci.dntb.gov.ua]
- 2. Structure and progestational activity of 13-substituted-18-norpregn-4-ene-3, 20-diones, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. ES2542001T3 - Mineralocorticoid receptor antagonist and use procedures - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of 20-Spirox-4-ene-3,20-dione and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 20-Spirox-4-ene-3,20-dione and structurally similar compounds like spironolactone and its active metabolite, canrenone. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including pharmaceutical formulations and biological fluids, ensuring data integrity for research, quality control, and pharmacokinetic studies.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of commonly employed analytical techniques for the quantification of spironolactone and related steroidal compounds. This data, compiled from various validation studies, offers a comparative overview to aid in method selection.
| Method | Analyte(s) | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| RP-HPLC-UV | Spironolactone & Canrenone | 1 - 30 | > 85% | < 2.0 | 0.05 (SPI), 0.375 (CAN) | 0.157 (SPI), 1.139 (CAN) | [1] |
| RP-HPLC-UV | Spironolactone | 20 - 30 ppm (µg/mL) | 99.4 - 101.99% | 0.59 | 0.553 | 1.677 | |
| RP-HPLC-UV | Spironolactone & Furosemide | 40 - 160 | - | 0.87 (SPI) | - | - | [2] |
| RP-HPLC-UV | Pregn-4-ene-3,20-dione | 10 - 60 (40 µg/mL analytical conc.) | 98.61 - 100.76% | < 1.0 | 0.01 | 0.02 | [3] |
| LC-MS/MS | Spironolactone & Canrenone | 0.00277 - 0.1845 (SPI), 0.00269 - 0.1792 (CAN) | 96.1 - 109.5% | 3.1 - 13.9% | - | - | [4] |
Note: "ppm" is considered equivalent to µg/mL for dilute aqueous solutions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the methods cited above.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for Spironolactone and Canrenone
This method is suitable for the quantification of spironolactone and its metabolite canrenone in dermatological formulations and skin permeation studies.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol-water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 238 nm and 280 nm.
-
Retention Times: Approximately 6.2 min for spironolactone and 7.9 min for canrenone.[1]
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for Spironolactone in Tablet Dosage Form
This method provides a straightforward approach for the quality control of spironolactone in pharmaceutical tablets.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 inertsil (250 x 4.6 mm), 5µm column.
-
Mobile Phase: Phosphate buffer solution (pH = 4) and acetonitrile in a 1:1 ratio.
-
Flow Rate: 1.5 ml/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 40 °C.
-
Retention Time: Approximately 4.5 min.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Spironolactone and Canrenone in Human Plasma
This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies requiring quantification in biological matrices.[4]
-
Instrumentation: HPLC system coupled with a mass spectrometer detector (e.g., Ion Trap).
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate in water.
-
Flow Rate: 1 mL/min.
-
Detection: Electrospray ionization (ESI+) in the positive ion mode.
-
Sample Preparation: Protein precipitation with methanol.
-
Calibration Curves: Generated over the ranges of 2.77–184.50 ng/mL for spironolactone and 2.69–179.20 ng/mL for canrenone using a weighted (1/y) linear regression.[4]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of quantitative data.
Caption: A flowchart illustrating the key stages of an analytical method validation process.
This guide provides a foundational comparison of analytical methods relevant to the quantification of this compound. The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available instrumentation. It is imperative to perform a thorough in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Specificity of 20-Spirox-4-ene-3,20-dione in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "20-Spirox-4-ene-3,20-dione" is not found in the current scientific literature. This guide has been constructed assuming this name refers to a novel or hypothetical steroidal compound with a primary affinity for the Mineralocorticoid Receptor (MR), similar in structure to known spirolactone-based antagonists. The data presented for comparator compounds are collated from various public sources and should be used for illustrative purposes.
This guide provides a framework for assessing the specificity of a novel compound, hypothetically named this compound, by comparing its performance with established alternatives such as Spironolactone, Drospirenone, and Eplerenone. The focus is on the interaction with a panel of steroid hormone receptors to determine the compound's selectivity profile.
Data Presentation: Comparative Receptor Binding Affinity
The specificity of a steroidal compound is determined by its binding affinity to its primary target receptor relative to its affinity for other, off-target receptors. The following table summarizes the reported binding affinities (Ki in nM) of common spirolactone derivatives for a panel of human steroid hormone receptors. Lower Ki values indicate higher binding affinity.
| Compound | Mineralocorticoid Receptor (MR) Ki (nM) | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Estrogen Receptor (ER) Ki (nM) |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Spironolactone | 24 | 24 | 67 | >1000 | >1000 |
| Drospirenone | 1.5 | 3.5 | 40 | >1000 | >1000 |
| Eplerenone | 27 | >1000 | >1000 | >1000 | >1000 |
Note: The Ki values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. They serve as a general guide to the relative affinities.
Experimental Protocols
To assess the specificity of a novel compound like this compound, a combination of binding and functional assays is essential.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the Mineralocorticoid, Progesterone, Androgen, Glucocorticoid, and Estrogen receptors.
Materials:
-
Receptor Source: Cell lysates or purified receptors (e.g., from Sf9 cells or mammalian cell lines overexpressing the target receptor).
-
Radioligand: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Aldosterone for MR, [³H]-R5020 for PR, [³H]-Mibolerone for AR, [³H]-Dexamethasone for GR, [³H]-Estradiol for ER).
-
Test Compound: this compound and reference compounds (Spironolactone, Drospirenone, Eplerenone) at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference compounds.
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound. Incubate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Reporter Gene Assay
This assay determines whether a compound acts as an agonist or an antagonist at a specific receptor by measuring the receptor's ability to activate the transcription of a reporter gene.
Objective: To characterize this compound as an agonist or antagonist of the Mineralocorticoid, Progesterone, Androgen, Glucocorticoid, and Estrogen receptors.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express the target receptors.
-
Expression Plasmid: A plasmid containing the cDNA for the full-length human steroid receptor of interest.
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter with hormone response elements (HREs) specific for the receptor being tested.
-
Transfection Reagent: To introduce the plasmids into the cells.
-
Cell Culture Medium and Reagents.
-
Test Compound, Reference Agonists, and Antagonists.
-
Lysis Buffer and Substrate for the Reporter Enzyme.
-
Luminometer or Spectrophotometer.
Procedure:
-
Transfection: Co-transfect the host cells with the receptor expression plasmid and the corresponding reporter plasmid.
-
Cell Plating: Plate the transfected cells into 96-well plates and allow them to adhere.
-
Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound or a known reference agonist.
-
Antagonist Mode: Treat the cells with a fixed concentration of a known reference agonist in the presence of increasing concentrations of the test compound or a known reference antagonist.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the reporter gene activity against the concentration of the test compound to determine the EC50 (effective concentration for 50% maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced reporter activity against the concentration of the test compound to determine the IC50 (inhibitory concentration for 50% maximal response).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the specificity of a novel steroidal compound.
Signaling Pathways
Caption: Primary (MR) and potential off-target (PR) signaling pathways.
Safety Operating Guide
Proper Disposal of 20-Spirox-4-ene-3,20-dione: A Guide for Laboratory Professionals
For Immediate Implementation: The following provides essential safety and logistical information for the proper disposal of 20-Spirox-4-ene-3,20-dione, a substance requiring careful handling due to its potential health and environmental hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and regulatory compliance.
Based on available safety data for similar compounds, this compound is presumed to be harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] Crucially, it is considered very toxic to aquatic life with long-lasting effects, making strict adherence to disposal protocols paramount to prevent environmental contamination.[1]
Hazard and Personal Protective Equipment (PPE) Summary
Proper disposal begins with a thorough understanding of the hazards and the necessary protective measures. The following table summarizes the key safety information.
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| May cause damage to organs through prolonged or repeated exposure.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Safety glasses with side shields or goggles.[2] Body Protection: Laboratory coat.[2] | Skin Contact: Remove contaminated clothing and wash skin with soap and water.[1] Eye Contact: Rinse cautiously with water for several minutes.[3] Swallowing: Rinse mouth and consult a physician.[1] |
| Very toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Designate a specific, sealed, and clearly labeled waste container for "this compound solid waste."
-
The container should be made of a material compatible with the chemical and stored in a designated hazardous waste accumulation area, preferably within a fume hood.
2. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Toxic," "Environmentally Hazardous").
-
Maintain a log of the amount of waste added to the container.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Wear the appropriate PPE, including respiratory protection if dust is present.
-
Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Final Disposal:
-
Once the waste container is full, arrange for pickup and disposal by a certified chemical waste disposal company.
-
Ensure all necessary documentation is completed in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 20-Spirox-4-ene-3,20-dione
This document provides crucial safety and logistical information for the handling and disposal of 20-Spirox-4-ene-3,20-dione, a steroidal compound. The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on data from structurally similar compounds, such as Drospirenone and Spironolactone. It is imperative to handle this compound with caution, assuming it may have potent biological activity.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles compliant with ANSI Z87.1. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2] |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Recommended if dust is generated. Use a NIOSH-approved respirator. |
Operational Plan: Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered. An eyewash station and safety shower should be readily accessible.
-
Weighing and Transfer :
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Avoid creating dust. If the compound is a powder, handle it gently.
-
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling :
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Solid Waste :
-
Collect any solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste, including unused solutions and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]
-
-
Container Disposal : Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Final Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Signaling Pathway: Mechanism of Action of Structurally Similar Compounds
The following diagram illustrates the mechanism of action of spironolactone, a compound structurally related to this compound. Spironolactone acts as a competitive antagonist of the mineralocorticoid receptor, interfering with the renin-angiotensin-aldosterone system (RAAS). This system plays a key role in regulating blood pressure and fluid balance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
